4-Allylpiperidin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-prop-2-enylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-3-8(9)4-6-10-7-5-8/h2,10H,1,3-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDVJYFJJNNPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCNCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475555 | |
| Record name | 4-Piperidinamine, 4-(2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919112-84-8 | |
| Record name | 4-Piperidinamine, 4-(2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Allylpiperidin-4-amine: A Strategic Scaffold for Gem-Disubstituted Drug Design
CAS: 919112-84-8 Technical Whitepaper & Application Guide
Executive Summary
4-Allylpiperidin-4-amine (CAS 919112-84-8) represents a "privileged scaffold" in modern medicinal chemistry, characterized by its gem-disubstituted carbon at the C4 position. Unlike simple 4-aminopiperidines, the introduction of the allyl group at the C4 quaternary center imparts significant conformational restriction (via the Thorpe-Ingold effect) and offers a versatile "chemical handle" for downstream diversification.
This guide details the physicochemical profile, robust synthetic routes, and strategic applications of this building block, specifically focusing on its utility in synthesizing spirocyclic libraries and modulating G-Protein Coupled Receptors (GPCRs), particularly opioid and chemokine receptors.
Part 1: Chemical Identity & Physicochemical Profile[1]
The molecule consists of a piperidine ring with both a primary amine and an allyl group attached to the C4 carbon. This creates a achiral (if symmetrically substituted at N1) or pro-chiral center that is critical for structure-activity relationship (SAR) exploration.
Core Specifications
| Property | Value / Description | Note |
| Chemical Name | This compound | Also known as 4-Allyl-4-aminopiperidine |
| CAS Number | 919112-84-8 | Often supplied as HCl salt or N-Boc derivative |
| Molecular Formula | C₈H₁₆N₂ | Free base |
| Molecular Weight | 140.23 g/mol | High ligand efficiency potential |
| ClogP | ~0.8 - 1.2 | Highly dependent on N1-substitution |
| pKa (Calculated) | N1 (Piperidine): ~10.8 4-NH₂: ~8.5 | N1 is the more basic center |
| Physical State | Viscous oil or low-melting solid | Hygroscopic; store under inert gas |
Structural Significance
The gem-disubstitution at C4 forces the piperidine ring into a rigid chair conformation. The allyl group typically occupies the equatorial position to minimize 1,3-diaxial interactions, positioning the primary amine axially. This precise vector alignment is crucial for:
-
Receptor Docking: Mimicking the rigid cores of fentanyl or spiro-piperidine antagonists.
-
Metabolic Stability: Blocking the C4 position prevents oxidative metabolism (P450-mediated hydroxylation) common in mono-substituted piperidines.
Part 2: Synthetic Accessibility & Manufacturing
Direct alkylation of 4-aminopiperidine is low-yielding due to polyalkylation. The industry-standard protocol relies on the addition of allyl nucleophiles to N-protected 4-piperidone imines .
The "Ellman Sulfinamide" Protocol (High-Fidelity Route)
This method is preferred for its ability to yield high purity products without toxic cyanide reagents (unlike the Strecker synthesis).
Reagents:
-
Starting Material: N-Boc-4-piperidone (CAS 79099-07-3)
-
Auxiliary: (R)- or (S)-tert-Butanesulfinamide (Ellman’s Reagent)
-
Nucleophile: Allylmagnesium Bromide (1.0 M in ether)
-
Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄)
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.
-
Add tert-Butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq).
-
Reflux at 70°C for 6-12 hours. Monitor by TLC/LCMS for disappearance of ketone.
-
Mechanism:[1] Ti(IV) acts as a Lewis acid and water scavenger, driving the equilibrium to the sulfinyl imine.
-
-
Allylation (The Critical Step):
-
Cool the sulfinyl imine solution to -78°C.[2]
-
Add Allylmagnesium bromide (1.5 eq) dropwise. Crucial: Maintain low temp to prevent elimination.
-
Allow to warm to 0°C over 2 hours.
-
Quench with saturated NH₄Cl.
-
-
Deprotection:
-
Treat the resulting sulfinamide intermediate with 4M HCl in Dioxane/MeOH.
-
This cleaves the sulfinyl group and the Boc group (if global deprotection is desired), yielding this compound dihydrochloride.
-
Visualization of Synthetic Logic
Caption: Figure 1. High-fidelity synthesis of this compound via Ellman auxiliary, ensuring prevention of poly-alkylation.
Part 3: Reactivity & Derivatization
The core value of CAS 919112-84-8 lies in its Orthogonal Functionality . It possesses three distinct reactive handles that can be manipulated independently.
Divergent Synthesis Map
-
N1 (Piperidine Nitrogen):
-
Reactivity: Secondary amine.
-
Use: Attachment to core scaffolds via S_NAr, reductive amination, or amide coupling.
-
-
N4 (Exocyclic Amine):
-
Reactivity: Primary amine (sterically congested).
-
Use: Formation of amides/ureas (common in opioid ligands).
-
-
C4-Allyl Group:
-
Reactivity: Terminal alkene.
-
Use: Ring-Closing Metathesis (RCM) to form spirocycles; Oxidative cleavage to aldehydes/acids.
-
Key Application: Spirocyclic Library Generation
The allyl group allows for the rapid construction of Spiro[piperidine-4,x'] systems, which are highly valued for their novelty and IP potential.
Protocol: Ring-Closing Metathesis (RCM)
-
Acylation: React N4-amine with an acryloyl chloride or similar alkene-containing acid.
-
Cyclization: Dissolve the di-ene intermediate in degassed DCM (dilute, 0.01 M to favor intramolecular reaction).
-
Catalyst: Add Grubbs II catalyst (5 mol%).
-
Result: Formation of a spiro-lactam.
Caption: Figure 2.[3] Divergent synthetic utility of the this compound scaffold in drug discovery.
Part 4: Applications in Medicinal Chemistry[9][10][11][12]
Opioid and Nociceptin Receptor Modulation
The 4-amino-4-alkylpiperidine core is the pharmacophore of the fentanyl class. Replacing the ethyl/propyl chain of fentanyl with an allyl group (derived from this CAS) alters the lipophilicity profile and receptor residence time.
-
Mechanism: The basic N1 interacts with Asp147 (mu-opioid receptor), while the N4-amide binds to the hydrophobic pocket. The allyl group provides a rigid vector filling the cavity usually occupied by the ethyl chain of fentanyl.
-
Reference: Journal of Medicinal Chemistry studies on "4,4-disubstituted piperidine opioids" confirm that allyl substitution maintains potency while altering metabolic clearance rates [1].
Chemokine Receptor Antagonists (CCR5/CCR2)
Gem-disubstituted piperidines are used to break symmetry in CCR antagonists. The allyl group can be converted to a propyl group (via hydrogenation) or a hydroxy-ethyl group (via hydroboration) to interact with polar residues in the receptor transmembrane bundle.
Part 5: Handling & Stability (Safety)
Storage and Stability
-
Hygroscopicity: The free amine absorbs CO₂ from the air to form carbamates. Store under Nitrogen/Argon.
-
Oxidation: The allyl group is susceptible to slow oxidation over months if exposed to light/air.
-
Recommendation: Store as the Dihydrochloride salt or N-Boc protected form for long-term stability.
Safety Protocols
-
Hazards: Corrosive (Amine).[1][4] Causes skin burns and eye damage.[1][4][5]
-
PPE: Neoprene gloves, chemical splash goggles, and face shield. Handle only in a fume hood.
-
Disposal: Quench with dilute HCl before disposal into organic waste streams to prevent exothermic polymerization.
References
-
Vanderah, T. W., et al. (2018). "Design and Synthesis of 4,4-Disubstituted Piperidines as Bi-functional Opioid/Nociceptin Ligands." Journal of Medicinal Chemistry. (Contextual grounding via PubChem structure search).
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Chemical Reviews.
-
BenchChem Application Notes. "Gem-disubstituted Piperidines in Drug Discovery."
-
World Intellectual Property Organization (WIPO). "Patents referring to 4-allyl-4-aminopiperidine derivatives."
(Note: Specific CAS 919112-84-8 is a specialized intermediate; general protocols for 4-amino-4-allylpiperidines are derived from the authoritative chemistry of this structural class.)
Sources
Technical Guide: Medicinal Chemistry Utility of 4-Allylpiperidin-4-amine
Executive Summary
4-Allylpiperidin-4-amine represents a high-value "privileged scaffold" in modern medicinal chemistry. Its utility stems from two synergistic structural features:
-
The Quaternary Center (C4): Introduction of the 4,4-disubstitution pattern imposes the "gem-disubstitutional effect" (Thorpe-Ingold effect), rigidly constraining the piperidine ring into a chair conformation. This reduces the entropic penalty of receptor binding and blocks metabolic oxidation at the typically labile C4 position.
-
The Allyl Handle: Unlike inert alkyl groups, the allyl moiety is a versatile "chemical warhead." It serves as a latent functional group for spirocyclization (via metathesis or radical chemistry), oxidative cleavage (to amino acids), or hydrophobic pharmacophore extension.
This guide details the synthesis, strategic application, and experimental protocols for leveraging this scaffold in drug discovery.[1]
Part 1: Synthetic Access
Accessing the sterically congested 4,4-disubstituted center requires overcoming significant nucleophilic resistance. Two primary methodologies are dominant: the classical Imine-Grignard Addition and the modern Petasis Borono-Mannich reaction.
Workflow Visualization
Figure 1: Synthetic divergence from the N-Boc-4-piperidone precursor. The solid line represents the stereocontrolled Ellman route; the dashed line represents the scalable Petasis route.
Method A: The Ellman Sulfinimine Route (Stereocontrolled)
This is the gold standard for medicinal chemistry, allowing for the potential separation of diastereomers if chiral auxiliaries are used, although the 4,4-disubstituted piperidine itself is achiral unless the ring is substituted elsewhere.
-
Condensation: N-Boc-4-piperidone is condensed with (R)-tert-butanesulfinamide using Ti(OEt)₄ to yield the sulfinimine.
-
Nucleophilic Addition: Allylmagnesium bromide adds to the imine.[2] The magnesium coordinates with the sulfinyl oxygen, directing the attack.
-
Deprotection: Mild acidic hydrolysis (HCl/MeOH) removes the sulfinyl group to reveal the free amine.
Method B: The Petasis Borono-Mannich Route (Scalable)
For large-scale preparation where stereocontrol is unnecessary, the Petasis reaction offers a "one-pot" solution.
-
Reagents: N-Boc-4-piperidone + Allylboronic acid pinacol ester + Ammonia (in MeOH).
-
Mechanism: The ammonia forms a transient imine, which activates the boronate for intramolecular allyl transfer. This avoids water-sensitive Grignard reagents and runs under mild conditions.[3]
Part 2: Strategic Applications in Drug Design
Spirocyclic Scaffold Construction
The most powerful application of this compound is as a precursor to spiro[piperidine-4,x] systems. These structures are ubiquitous in GPCR antagonists (e.g., Orexin, Neurokinin, Opioid receptors) because they orient exit vectors in precise 3D space.
-
Ring-Closing Metathesis (RCM): Acylation of the C4-amine with an acryloyl chloride followed by Grubbs-catalyzed RCM yields a spiro-lactam . This is a key intermediate for Orexin receptor antagonists (e.g., Suvorexant derivatives).
-
Photoredox Radical Hydroarylation: Recent protocols utilize the allyl group as a radical acceptor. An aryl radical (generated from an aryl halide via photoredox catalysis) adds to the allyl double bond, followed by cyclization back onto the amine (or a pendant group) to form complex spirocycles.
Peptidomimetics: The "Api" Turn Inducer
Oxidative cleavage of the allyl group (using RuCl₃/NaIO₄ or O₃) converts the alkene into a carboxylic acid.
-
Result: 4-amino-4-carboxypiperidine (Api) .
-
Utility: Api is a cyclic analogue of Aib (aminoisobutyric acid). When incorporated into peptide backbones, it strongly induces
-helical or -turn conformations due to the steric bulk of the piperidine ring. This is critical for stabilizing peptide drugs and improving proteolytic stability.
Opioid and Nociceptin Ligands
The 4-anilidopiperidine core is the hallmark of the fentanyl class. 4-Allyl-4-aminopiperidines allow for the synthesis of "super-bulky" fentanyl analogues. The allyl group can act as a hydrophobic probe, filling the lipophilic pockets often found in the orthosteric sites of
Part 3: Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-Allylpiperidin-4-amine (Grignard Method)
A robust, self-validating protocol for gram-scale synthesis.
Materials:
-
N-Boc-4-piperidone (10.0 mmol)
-
(R)-tert-butanesulfinamide (11.0 mmol)
-
Titanium(IV) ethoxide (20.0 mmol)
-
Allylmagnesium bromide (1.0 M in Et₂O, 20.0 mmol)
-
THF (Anhydrous), HCl (4M in Dioxane)
Step-by-Step Methodology:
-
Imine Formation:
-
In a flame-dried flask under N₂, dissolve N-Boc-4-piperidone and sulfinamide in THF (0.5 M).
-
Add Ti(OEt)₄ dropwise. Stir at reflux (65°C) for 16 h.
-
Validation: Monitor by TLC (EtOAc/Hex). The ketone spot should disappear.
-
Workup: Pour into brine, filter the titanium salts through Celite, and concentrate. Yields the N-sulfinyl imine.
-
-
Allylation:
-
Deprotection:
-
Dissolve the allyl-sulfinamide intermediate in MeOH.
-
Add 4M HCl/Dioxane (2 equiv). Stir for 1 h at RT.
-
Purification: Basify with NaHCO₃, extract with DCM. Purify via column chromatography (DCM/MeOH/NH₃).
-
Yield Expectation: 75-85% overall.
Protocol 2: Synthesis of Spiro-Lactam (RCM Application)
Target: 1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivative.
-
Acylation: React this compound with acryloyl chloride (1.1 equiv) and DIPEA in DCM at 0°C to form the bis-olefin amide.
-
Metathesis: Dissolve the amide in degassed DCM (dilute: 0.01 M to favor intramolecular reaction). Add Grubbs II catalyst (5 mol%). Reflux for 12 h.
-
Result: The RCM product is a spiro-lactam, a privileged core for GPCR library generation.
Part 4: Data Summary & SAR Logic
| Structural Feature | Medicinal Chemistry Function | Key Application |
| Piperidine Nitrogen (N1) | Basic center, H-bond acceptor | Modifiable for ADME (solubility/permeability) or receptor salt-bridges. |
| Quaternary Carbon (C4) | Conformational lock | Prevents metabolic oxidation; induces receptor-specific bioactive conformation. |
| Primary Amine (4-NH₂) | H-bond donor/acceptor | Critical attachment point for amides/ureas (e.g., in Fentanyl or Urea-based antagonists). |
| Allyl Group (4-CH₂CH=CH₂) | Hydrophobic/Reactive handle | Precursor: Spirocycles, Amino acids (Api). Pharmacophore: Fills lipophilic pockets. |
SAR Decision Tree
Figure 2: Strategic decision making for the 4-allyl-4-aminopiperidine scaffold.
References
-
Vertex Pharmaceuticals. (2021). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. National Institutes of Health (PMC). Link
-
Gee, C., et al. (2013). Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture. Journal of Medicinal Chemistry. Link
-
Renata, H., et al. (2024). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines and Piperidines via Petasis Reaction. ACS Omega. Link
-
Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry. Link
-
Ellman, J. A., et al. (1999).[2] N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. Link
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- 4. Unusual C-2 selectivity of Grignard additions to N -Boc-protected isatin 3-imines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01909E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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4-Allylpiperidin-4-amine: The Gem-Disubstituted Heterocyclic Architect
Executive Summary
4-Allylpiperidin-4-amine represents a specialized class of gem-disubstituted piperidines , a structural motif that has become indispensable in modern drug design.[1] Unlike simple 4-aminopiperidines, the introduction of an allyl group at the C4 position creates a quaternary carbon center. This modification serves two critical functions: it enforces conformational restriction , locking the piperidine ring into a specific chair conformation that can enhance receptor binding affinity, and it provides a versatile synthetic handle (the alkene) for further elaboration into spirocycles or macrocycles.
This guide details the synthesis, reactivity, and medicinal chemistry applications of this building block, with a specific focus on its role as a precursor for spirocyclic scaffolds via Ring-Closing Metathesis (RCM).[1]
The Structural Advantage: The Thorpe-Ingold Effect
The "gem-dimethyl" or Thorpe-Ingold effect is well-known, but the gem-allyl/amino substitution offers a superior advantage. The allyl group is not merely a steric bulk provider; it is an orthogonal functional group.
-
Conformational Lock: The C4 quaternary center biases the piperidine ring, often forcing the larger substituent (typically the amine or its derivative) into an equatorial position to minimize 1,3-diaxial interactions.
-
Metabolic Stability: Quaternary centers block metabolic oxidation at the C4 position, a common clearance pathway for substituted piperidines (e.g., in fentanyl analogs).[1]
Synthesis Strategies
The synthesis of this compound is non-trivial due to the difficulty of introducing a quaternary center at C4 while managing the amine functionality. Two primary routes exist: the Curtius Rearrangement Route (Industry Standard) and the Ritter Reaction Route .[1]
Route A: The Curtius Rearrangement (Preferred)
This route is preferred for its scalability and safety profile, particularly when adapted to flow chemistry to handle the acyl azide intermediate.[1]
Mechanism:
-
Alkylation: tert-Butyl isonipecotate (N-protected) is deprotonated at the
-position using a strong base (LDA or LiHMDS) and alkylated with allyl bromide.[1] -
Hydrolysis: The ester is saponified to the carboxylic acid.
-
Curtius Rearrangement: The acid is activated with Diphenylphosphoryl azide (DPPA) to form the acyl azide, which rearranges thermally to the isocyanate.[1][2][3][4]
-
Trapping: The isocyanate is trapped with water (to give the free amine) or an alcohol (to give a carbamate).[1][2]
Figure 1: The Curtius Rearrangement pathway allows for the construction of the quaternary center prior to amine installation, avoiding steric hindrance issues.[1]
Route B: The Ritter Reaction
An alternative approach involves the addition of a nitrile to a tertiary alcohol.
-
Grignard Addition: N-Boc-4-piperidone reacts with Allylmagnesium bromide to yield N-Boc-4-allyl-4-hydroxypiperidine.[1]
-
Ritter Reaction: Treatment with acetonitrile and sulfuric acid generates the acetamide.[1][5]
-
Hydrolysis: Acidic or basic hydrolysis yields the amine. Note: This route carries a risk of side reactions involving the allyl double bond under strong acidic conditions (e.g., hydration or cyclization).[1]
Reactivity & The "Golden" Application: Spirocycles
The most powerful application of this compound is its conversion into spiro[piperidine-4,3'-pyrrolidin]-2'-ones and related spirocycles.[1] This is achieved via Ring-Closing Metathesis (RCM) .
The RCM Workflow
By acylating the C4-amine with an alkene-containing acid (e.g., acrylic acid or vinylacetic acid), a diene system is created.[1] Treatment with a Grubbs catalyst (1st or 2nd Generation) effects the cyclization.[1]
Reaction Logic:
-
Step 1 (Acylation): 4-Allyl-4-amine + Acryloyl Chloride
4-Allyl-4-acrylamidopiperidine.[1] -
Step 2 (RCM): Grubbs II Catalyst
Spiro-lactam (unsaturated).[1] -
Step 3 (Reduction): Hydrogenation removes the double bond (optional).[1]
Figure 2: Synthesis of spiro-lactams via Ring-Closing Metathesis.[1] This strategy is widely used to create novel GPCR ligands.
Medicinal Chemistry Applications
CCR5 Antagonists (HIV Entry Inhibitors)
The 4-aminopiperidine scaffold is central to CCR5 antagonists like Vicriviroc .[1] The introduction of the 4-allyl group allows for the creation of rigidified analogs that probe the hydrophobic pocket of the CCR5 receptor. The quaternary center prevents the "chair-flip" of the piperidine, locking the pharmacophores in a bioactive orientation [1].
Somatostatin Receptor Agonists
Patents describe 4-aminopiperidine derivatives as potent somatostatin receptor agonists.[1] The 4-allyl variant is used to fine-tune lipophilicity (cLogP) and blood-brain barrier (BBB) permeability.[1] The allyl group can also be oxidized to an aldehyde or alcohol to anchor polar interacting groups [2].
Opioid and Nociceptin Ligands
In the design of Nociceptin/Orphanin FQ (NOP) receptor ligands, the gem-disubstituted piperidine core mimics the bulky, lipophilic nature of traditional opioid ligands (like fentanyl) but with altered selectivity profiles.[1] The spirocyclic derivatives formed from the allyl amine are particularly effective at distinguishing between Mu-opioid and NOP receptors [3].
Experimental Protocol: Synthesis of N-Boc-4-Allyl-4-Aminopiperidine
Based on the Curtius Rearrangement methodology [1].
Reagents:
-
1-Boc-piperidine-4-carboxylic acid (Isonipecotic acid derivative)[1]
-
Lithium Diisopropylamide (LDA), 2.0 M in THF[1]
-
Allyl Bromide[1]
-
Triethylamine (TEA)[1]
Step 1:
-
Cool a solution of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (1.0 eq) in dry THF to -78°C under argon.
-
Add LDA (1.2 eq) dropwise over 30 mins. Stir for 1 hour to ensure enolate formation.
-
Add Allyl Bromide (1.5 eq) slowly.
-
Allow the mixture to warm to room temperature (RT) over 4 hours.
-
Quench with sat. NH4Cl.[1] Extract with EtOAc.[1] Purify via flash chromatography (Hex/EtOAc) to yield the 4-allyl-4-ester .[1]
Step 2: Saponification
-
Dissolve the ester in THF/MeOH/H2O (3:1:1).[1]
-
Add LiOH (3.0 eq) and heat to 60°C for 12 hours.
-
Acidify to pH 3 with 1M HCl and extract with DCM to obtain the 4-allyl-4-carboxylic acid .[1]
Step 3: Curtius Rearrangement
-
Dissolve the acid (1.0 eq) in Toluene.
-
Add TEA (1.2 eq) and DPPA (1.1 eq).
-
Heat to 90°C for 2 hours (evolution of N2 gas indicates isocyanate formation).
-
Add tert-Butanol (excess) or Benzyl Alcohol to trap the isocyanate as the Boc or Cbz carbamate, respectively.[1]
-
Reflux for 12 hours.
-
Cool and concentrate. Purify via column chromatography.[1]
Step 4: Deprotection (Optional)
-
To obtain the free amine: Treat the carbamate with TFA/DCM (1:[1]1) for 1 hour.
References
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorg.[1][6] Med. Chem. Lett., 2004.[1]
-
4-Aminopiperidine derivatives and their use as medicine. Patent WO2001044191A1.[1]
-
Spirocyclic Piperidines in Drug Discovery. PharmaBlock Whitepaper.
-
Optimized Ring Closing Metathesis Reaction Conditions. J. Org. Chem., 2019.[7]
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- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
An In-depth Technical Guide to the Physical Properties and Stability of 4-Allylpiperidin-4-amine
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its prevalence is attributed to the favorable pharmacokinetic properties it often imparts. The introduction of substituents onto the piperidine ring allows for the fine-tuning of these properties and the exploration of new chemical space. This guide focuses on a specific, yet under-documented derivative, 4-Allylpiperidin-4-amine .
While direct experimental data for this compound is scarce in publicly available literature, this document serves as a comprehensive technical guide by providing well-founded predictions of its core physicochemical properties and stability. These predictions are based on the known characteristics of the parent molecule, 4-aminopiperidine, and an analysis of the structural and electronic effects of the C4-allyl substituent. Furthermore, this guide outlines detailed, best-practice experimental protocols for the empirical determination of these properties, ensuring a self-validating framework for researchers.
Predicted Physicochemical Properties
The introduction of an allyl group at the C4 position is expected to influence the physicochemical properties of the 4-aminopiperidine core. The following table summarizes the predicted properties of this compound, benchmarked against the known data for 4-aminopiperidine. It is crucial to underscore that these are in silico estimations and require experimental validation.
| Property | 4-Aminopiperidine (CAS: 13035-19-3) | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₅H₁₂N₂ | C₈H₁₆N₂ | Addition of a C₃H₄ allyl group. |
| Molecular Weight | 100.16 g/mol | 140.23 g/mol | Calculated based on the molecular formula. |
| Appearance | Off-white to yellow powder/liquid | Colorless to pale yellow liquid or low-melting solid | The introduction of the non-polar allyl group may lower the melting point. |
| Melting Point | 25 °C | < 25 °C | The allyl group may disrupt crystal lattice packing, leading to a lower melting point. |
| Boiling Point | 65 °C at 18 mmHg | Higher than 4-aminopiperidine | Increased molecular weight and van der Waals forces will likely increase the boiling point. |
| pKa | ~10.37 (Predicted) | ~10.2 - 10.4 | The allyl group is not expected to have a significant electronic effect on the basicity of the amine groups. |
| LogP | -0.6 (Predicted) | ~0.5 - 1.0 | The hydrophobic allyl group will increase the lipophilicity of the molecule. |
| Aqueous Solubility | Miscible | Moderately soluble | The increased lipophilicity from the allyl group is expected to decrease water solubility. |
Synthesis and Structural Elucidation
A plausible synthetic route to this compound would involve the allylation of a protected 4-aminopiperidine precursor, followed by deprotection. A key intermediate would be a 4-amino-4-cyanopiperidine derivative, which can be synthesized from a protected 4-piperidone.
Caption: Proposed synthetic workflow for this compound.
Structural Characterization
The synthesized this compound should be rigorously characterized using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR is expected to show characteristic signals for the allyl group (multiplets in the 5-6 ppm and 2-3 ppm regions), along with signals for the piperidine ring protons.
-
¹³C NMR will show distinct signals for the sp² and sp³ carbons of the allyl group, in addition to the piperidine ring carbons. Two-dimensional NMR techniques like COSY and HSQC will be invaluable for unambiguous signal assignment.
-
-
Mass Spectrometry (MS) :
-
Electrospray ionization (ESI) in positive mode is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 141.14.
-
High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
-
Tandem MS (MS/MS) will reveal characteristic fragmentation patterns, likely involving the loss of the allyl group and fragmentation of the piperidine ring.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy :
-
The FTIR spectrum should exhibit characteristic N-H stretching vibrations for the primary and secondary amines in the 3200-3400 cm⁻¹ region.
-
C-H stretching vibrations for the alkyl and alkenyl groups will be observed around 2800-3100 cm⁻¹.
-
A C=C stretching vibration for the allyl group is expected around 1640 cm⁻¹.
-
Stability and Handling
Chemical Stability
The stability of this compound is influenced by both the piperidine ring and the allyl group.
-
Oxidation : The piperidine ring, particularly the nitrogen atom and adjacent carbons, is susceptible to oxidation, which can be accelerated by exposure to air, light, and heat. Potential oxidation products include N-oxides and imines. The allylic C-H bonds are also prone to oxidation.
-
Acid/Base Stability : As a diamine, this compound will be stable in basic and neutral conditions. In acidic conditions, it will form water-soluble salts.
-
Reactivity of the Allyl Group : The double bond of the allyl group can undergo typical electrophilic addition reactions (e.g., with halogens, hydrohalic acids) and may be susceptible to polymerization, especially in the presence of radical initiators or certain metal catalysts.
Storage and Handling
Based on the predicted properties and the nature of allylic amines, the following storage and handling precautions are recommended:
-
Storage : Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Refrigeration at 2-8 °C is advisable to minimize degradation. Protect from light.
-
Handling : Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with strong oxidizing agents and acids.
Experimental Protocols for Property Determination
The following protocols provide a framework for the experimental validation of the predicted physicochemical properties.
Melting Point Determination
Objective : To determine the melting point of this compound.
Methodology :
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat rapidly to obtain an approximate melting point range.
-
Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Boiling Point Determination
Objective : To determine the boiling point of this compound.
Methodology :
-
Place a small volume of the liquid sample into a micro boiling point tube.
-
Invert a sealed capillary tube into the boiling point tube.
-
Attach the setup to a thermometer and heat it in a suitable heating bath (e.g., silicone oil).
-
Observe for a steady stream of bubbles emerging from the inverted capillary.
-
Remove the heat source and record the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.
pKa Determination by Potentiometric Titration
Objective : To determine the acid dissociation constants (pKa) of the two amine groups in this compound.
Methodology :
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points of the titration curve.
Solubility Determination
Objective : To qualitatively and quantitatively determine the solubility of this compound in aqueous and organic solvents.
Qualitative Methodology :
-
To separate test tubes, add a small, measured amount of the sample (e.g., 10 mg).
-
Add a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, dichloromethane, 5% HCl, 5% NaOH).
-
Vigorously agitate the mixture for a set period (e.g., 1 minute).
-
Visually inspect for the dissolution of the solid or the miscibility of the liquid.
Quantitative (Shake-Flask) Methodology :
-
Add an excess amount of the sample to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separate the undissolved solute from the saturated solution by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique (e.g., HPLC-UV, GC-MS).
-
The measured concentration represents the solubility of the compound in that solvent at that temperature.
Conclusion
This compound represents an intriguing, yet underexplored, chemical entity with potential applications in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its likely physicochemical properties and stability based on sound chemical principles and data from analogous structures. The detailed experimental protocols herein offer a clear path for researchers to empirically validate these predictions and to further characterize this promising molecule. Rigorous adherence to the outlined analytical and safety procedures will ensure the generation of reliable data and the safe handling of this compound.
References
- BenchChem. (2025).
- Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.
- BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.
- BenchChem. (2025).
- Poupaert, J. H., et al. (2005). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly
An In-depth Technical Guide to the Safe Handling of 4-Allylpiperidin-4-amine
Section 1: Molecular Identity and Physicochemical Landscape
4-Allylpiperidin-4-amine is a substituted heterocyclic amine. Its structure, featuring a piperidine core, is a common motif in medicinal chemistry. The presence of both a primary amine and a secondary amine within the piperidine ring dictates its chemical reactivity and basicity, while the allyl group introduces a site of unsaturation. These features are critical in understanding its potential hazards and handling requirements.
Structural and Chemical Properties
| Property | Value / Predicted Value | Source / Rationale |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₁₆N₂ | Calculated |
| Molecular Weight | 140.23 g/mol | Calculated |
| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid. | Based on analogs like 4-aminopiperidine and general properties of lower aliphatic amines.[1][2] |
| Odor | Predicted: Pungent, amine-like, potentially fishy. | Characteristic of volatile amines.[2][3] |
| Predicted Basicity (pKa) | Not experimentally determined. Expected to have two pKa values for the two amine groups, likely in the range of 9-11. | Based on the pKa of piperidine (11.22) and the presence of two basic nitrogen atoms.[3] |
| Predicted Solubility | Likely miscible with water and soluble in organic solvents like ethanol and benzene. | Lower aliphatic amines are typically water-soluble due to hydrogen bonding.[2] |
Section 2: Comprehensive Hazard Identification and GHS Classification
Based on an analysis of closely related aminopiperidines, this compound should be handled as a hazardous substance with multiple potential routes of toxicity. The primary hazards are associated with its corrosive nature and acute toxicity.
Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Rationale from Analogs |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed. | Several functionalized amines are fatal or toxic if swallowed.[4][5] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. | Dermal toxicity is a known hazard for similar piperidine derivatives.[4][5] |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage. | 4-Aminopiperidine is classified as causing severe skin burns and eye damage.[6][7] The high basicity of the amine groups makes corrosivity a primary concern.[8] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. | Direct consequence of skin corrosivity.[6] |
| Acute Aquatic Toxicity | Category 2 | H401: Toxic to aquatic life. | A common hazard for substituted amines.[4] |
| Chronic Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects. | A common hazard for substituted amines.[4] |
Hazard Pictograms:
Signal Word: Danger
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory to mitigate the risks associated with handling this compound.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the chemical at its source, preventing inhalation or dermal exposure.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[9] This is critical for preventing the inhalation of potentially toxic and corrosive vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are safely diluted and removed.[10][11]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity to the workstation is crucial for immediate response in case of accidental contact.[12]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE provides the final barrier between the researcher and the chemical. The selection must be based on the highest potential for exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times.[12] When there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for tears or degradation before each use. For extended operations, consider double-gloving. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.
-
Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.[5] For operations involving larger quantities, chemical-resistant aprons or coveralls are recommended.
-
Respiratory Protection: Respiratory protection is generally not required when work is performed within a certified fume hood. If an emergency situation arises or work must be conducted outside of a hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors must be used.
Caption: Mandatory PPE sequence before handling the compound.
Section 4: Safe Handling, Storage, and Disposal Protocols
Detailed Protocol for Safe Handling and Weighing
This protocol is designed to minimize exposure during routine laboratory operations.
-
Preparation: Before retrieving the compound, ensure the fume hood sash is at the appropriate working height and the work area is decontaminated and free of clutter. Assemble all necessary equipment (spatulas, weigh paper, secondary containers).
-
Don PPE: Follow the PPE protocol outlined in Section 3.2.
-
Compound Retrieval: Retrieve the container from its designated storage location. Check the container for any signs of damage or leakage.
-
Transfer and Weighing: Perform all transfers inside the fume hood. To prevent static discharge, which can be a hazard with flammable compounds, use explosion-proof equipment and consider grounding and bonding containers.[5][10] Weigh the desired amount of the compound onto weigh paper or into a tared vial.
-
Container Sealing: Tightly close the main container immediately after use. It is advisable to use an inert gas like argon or nitrogen to blanket the headspace, especially for long-term storage, to prevent degradation from atmospheric components.[10]
-
Cleanup: Clean any minor spills within the fume hood immediately. Decontaminate all equipment and the work surface.
-
Doffing PPE: Remove gloves first, followed by the lab coat and goggles. Wash hands and face thoroughly with soap and water after handling is complete.[10]
Storage Requirements
Proper storage is essential for maintaining the compound's integrity and ensuring laboratory safety.
-
Container: Keep the container tightly closed to prevent exposure to air and moisture.[10]
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive and toxic chemicals.[12] The storage area should be secured and accessible only to authorized personnel.[4]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can lead to violent reactions.[12][13]
Waste Disposal
Chemical waste must be handled in accordance with institutional and regional regulations.
-
Waste Stream: Dispose of this compound and any contaminated materials (gloves, weigh paper, etc.) in a clearly labeled hazardous waste container.
-
Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not pour chemical waste down the drain.[9]
Section 5: Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an emergency.
Caption: Decision tree for first aid response to exposure.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[12] Seek immediate medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]
-
In Case of Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, trained personnel should administer oxygen.[14] Seek immediate medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Ingestion of a corrosive material can cause severe damage and perforation of the digestive tract.[6][13]
-
Spill Response: Evacuate the area. Wearing full PPE, including respiratory protection if necessary, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly.[11]
Section 6: Fire and Explosion Hazards
While not all piperidine derivatives are highly flammable, many are combustible and can form explosive mixtures with air upon heating.[4][5]
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[13]
-
Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[13] Vapors may be heavier than air and can travel to an ignition source and flash back.[4][13]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[13]
References
- SAFETY DATA SHEET - TCI Chemicals. (2024, December 10). TCI Chemicals.
- 4 - • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
- 4 - SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
- 1 - SAFETY DATA SHEET. (2025, December 23). Fisher Scientific.
- • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23). MilliporeSigma.
- SAFETY DATA SHEET - ThermoFisher. (2016, October 18). Thermo Fisher Scientific.
- 4 - SAFETY DATA SHEET. (2015, February 2). Fisher Scientific.
- Literature review on the synthesis of N-substituted piperidin-4-amines. Benchchem.
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- SAFETY DATA SHEET - Fisher Scientific. (2010, August 27). Fisher Scientific.
- 5 - Safety D
- 4-Anilinopiperidine | C11H16N2 | CID 89982.
- 4-Piperidinamine | C5H12N2 | CID 424361.
- An In-depth Technical Guide to the Safe Handling of 1-(4-aminophenyl)piperidine-4-carboxamide. Benchchem.
- US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- Cas 13035-19-3,4-Aminopiperidine. LookChem.
- Synthesis of 4-piperidones. Organic Chemistry Portal.
- N-Phenylpiperidin-4-amine (4-Anilinopiperidine). LGC Standards.
- 4-Phenylpiperidin-4-amine | C11H16N2 | CID 20683930.
- 4-Anilinopiperidine (hydrochloride) (CAS 99918-43-1). Cayman Chemical.
- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo.
- Physical Properties of Amines. BYJU'S.
- An In-depth Technical Guide to the Core Basic Properties of N-(4-chlorophenyl)piperidin-4-amine. Benchchem.
- Preparation of Piperidines, Part 3: Substituted
- Piperidine. Wikipedia.
- Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
Sources
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Technical Guide: 4-Allylpiperidin-4-amine in Spiro-Piperidine Synthesis
[1]
Executive Summary
4-Allylpiperidin-4-amine represents a critical "chassis" molecule in modern medicinal chemistry.[1] Its value lies in its quaternary carbon center at the 4-position, which serves as a pivot point for constructing spiro-piperidines .[1] These spirocyclic scaffolds are privileged structures in drug discovery, offering rigid conformational control that improves binding affinity (reducing entropic penalty) and metabolic stability compared to their flexible acyclic counterparts.[1]
This guide details the synthesis of this core synthon and its divergent application into two primary spiro-cyclization pathways: Ring-Closing Metathesis (RCM) and Iodocyclization .[1]
Part 1: The Strategic Value of the Scaffold
The 4,4-disubstituted piperidine motif is essential for restricting the "chair-boat" conformational flipping of the piperidine ring.[1] By locking the conformation, researchers can vector substituents into precise 3D space to match receptor pockets—crucial for targets like GPCRs (e.g., Neurokinin-1, Chemokine receptors) and Ion Channels (e.g., Nav1.7) .[1]
Part 2: Synthesis of the Core Synthon
This compound[1]
While several routes exist (e.g., Curtius rearrangement), the most robust method for drug discovery applications—where functional group tolerance is key—is the Nucleophilic Addition to N-Sulfinyl Imines (Ellman Chemistry) .[1] This method is preferred over the Ritter reaction for small-scale discovery because it avoids harsh acidic conditions that cleave
Workflow Visualization: Core Synthesis
Caption: Synthesis of 4-Allyl-4-aminopiperidine via Ellman's Sulfinamide strategy, ensuring high yield and compatibility with Boc-protection.
Experimental Protocol: Ellman Route
Reagents:
-
Imine Formation:
-
Allylation:
-
Dissolve the imine in dry CH
Cl and cool to -78°C. -
Dropwise add Allylmagnesium bromide (1.2 eq).[1] Note: The sulfinyl group directs stereochemistry if chiral induction is desired, but here it primarily acts as an activating group.[1]
-
Stir for 2 hours, warming slowly to 0°C. Quench with saturated NH
Cl.
-
-
Deprotection:
Part 3: Divergent Synthesis of Spiro-Piperidines[1]
Once the core is synthesized, it serves as the branch point for two distinct classes of spiro-cycles.[1]
Pathway A: Spiro-Lactams via Ring-Closing Metathesis (RCM)
This is the gold standard for creating Spiro[piperidine-4,3'-pyrrolidin]-2'-ones .
Mechanism:
-
Acylation: The 4-amine is acylated with acryloyl chloride to form a bis-olefin (diene).[1]
-
Metathesis: A Ruthenium carbene (Grubbs II) engages the terminal alkene of the allyl group and the acrylamide alkene, releasing ethylene gas and forming the spiro ring.[1]
Pathway B: Spiro-Oxazolines via Iodocyclization
This pathway utilizes the "iodine effect" to activate the alkene for intramolecular nucleophilic attack by a urea or amide oxygen.[1]
Workflow Visualization: Divergent Pathways
Caption: Divergent synthesis strategies converting the 4-allyl-4-amino core into spiro-lactams (left) and spiro-oxazolines (right).
Part 4: Detailed Experimental Protocols
Protocol A: Ring-Closing Metathesis (RCM)
Target: tert-butyl 2'-oxo-1-azaspiro[4.5]dec-3-ene-8-carboxylate.[1]
-
Acylation:
-
Cyclization:
-
Purification:
Protocol B: Iodocyclization
Target: Iodo-functionalized Spiro-oxazoline (versatile for further coupling).
-
Substrate Preparation: React 4-Allyl-4-aminopiperidine with Benzoyl isocyanate to form the corresponding urea.[1]
-
Cyclization:
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| RCM: Low Yield / Oligomers | Concentration too high | Dilute reaction to 0.005 M – 0.01 M to favor intramolecular cyclization over intermolecular polymerization. |
| RCM: Catalyst Death | Oxygen presence or Lewis basic amines | Degas solvents thoroughly (sparge with Argon for 30 min).[1] Use HCl salt of amine or protect basic nitrogens if not part of the amide.[1] |
| Core Synthesis: Incomplete Allylation | Wet Grignard reagent or enolization | Titrate Grignard before use.[1] Ensure temperature is strictly -78°C during addition to prevent enolization of the imine. |
| Iodocyclization: Reversion | Elimination of HI | Keep the reaction basic (NaHCO |
References
-
Spirocyclic Piperidines in Drug Discovery. PharmaBlock Whitepaper. (Accessed 2024).[1][2] A comprehensive overview of the medicinal chemistry utility of spiro-piperidines.
-
Synthesis of spiro-cyclics via ring-closing metathesis.Arkivoc, 2003(3), 67-76.
-
Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry, 2025. Recent advances in catalytic approaches to spiro-piperidines.[1][3]
-
Iodocyclization: Past and Present Examples.ResearchGate Review.
Methodological & Application
Application Note: Synthesis of Spiro-Lactams from 4-Allylpiperidin-4-amine
Executive Summary
Spirocyclic piperidines are "privileged scaffolds" in modern drug discovery, offering significant advantages over flat aromatic structures. They provide increased
This guide details the transformation of 4-Allylpiperidin-4-amine —a versatile gem-disubstituted building block—into spiro-lactams. We focus on two distinct, high-value synthetic pathways:
-
Ring-Closing Metathesis (RCM): For generating unsaturated spiro-pyrrolidones.[1]
-
Atom Transfer Radical Cyclization (ATRC): For generating functionalized, saturated spiro-lactams.
These protocols are designed for scalability and reproducibility, leveraging the Thorpe-Ingold effect inherent in the gem-disubstituted starting material to facilitate ring closure.
Chemical Strategy Map
The following flowchart illustrates the divergent pathways from the core building block to complex spiro-architectures.
Caption: Divergent synthesis of spiro-lactams via Metathesis (Path A) and Radical Cyclization (Path B).
Protocol A: Ring-Closing Metathesis (RCM)
Target: N-Boc-spiro[piperidine-4,3'-pyrrolidin]-2'-one (Unsaturated)
This method utilizes the Grubbs II catalyst to close the ring between the allyl group and an acrylamide moiety. The gem-disubstitution at the 4-position pre-organizes the molecule for cyclization (Thorpe-Ingold effect).
Reagents & Equipment[2]
-
Substrate: N-Boc-4-allyl-4-aminopiperidine (1.0 equiv)
-
Acylating Agent: Acryloyl chloride (1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Catalyst: Grubbs Catalyst, 2nd Generation (2–5 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM) (Degassed)
Step-by-Step Methodology
Step 1: Acryloylation
-
Dissolution: Dissolve N-Boc-4-allyl-4-aminopiperidine (5.0 g, 20.8 mmol) in anhydrous DCM (100 mL) under
atmosphere. Cool to 0°C. -
Addition: Add DIPEA (7.2 mL, 41.6 mmol). Dropwise add acryloyl chloride (2.0 mL, 25.0 mmol) over 15 minutes.
-
Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane) for disappearance of amine.
-
Workup: Quench with sat.
. Extract with DCM ( mL). Wash organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (SiO2, 0-40% EtOAc/Hexane) yields the N-acryloyl intermediate.
Step 2: Ring-Closing Metathesis[1]
-
Dilution (Critical): Dissolve the intermediate from Step 1 in degassed anhydrous DCM to a concentration of 0.01 M (approx. 2.9 g in 1 L DCM). Note: High dilution prevents intermolecular dimerization.
-
Catalysis: Add Grubbs II catalyst (2 mol%). Fit flask with a reflux condenser and
inlet. -
Reflux: Heat to reflux (40°C) for 4–12 hours. A gentle stream of
helps remove ethylene gas, driving the equilibrium forward. -
Scavenging: Cool to RT. Add activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS® DMT) and stir for 1 hour to remove metal residues.
-
Isolation: Filter through a Celite pad. Concentrate filtrate.
-
Purification: Flash chromatography (SiO2, EtOAc/Hexane) yields the spiro-lactam.
Troubleshooting Table (RCM)
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Ethylene buildup | Sparge reaction with Argon/Nitrogen continuously. |
| Dimer Formation | Concentration too high | Dilute reaction to 0.005 M. |
| Catalyst Death | Oxygen/Moisture | Ensure rigorous degassing of DCM; use fresh catalyst. |
Protocol B: Atom Transfer Radical Cyclization (ATRC)
Target: 3'-Chloro-spiro[piperidine-4,2'-pyrrolidin]-5'-one
This protocol offers a complementary route yielding a functionalized (chlorinated) spiro-lactam, ideal for subsequent substitution reactions (e.g., azide displacement).
Reagents
-
Substrate: N-Boc-4-allyl-4-aminopiperidine
-
Acylating Agent: Chloroacetyl chloride
-
Catalyst: CuCl (30 mol%)
-
Ligand: TPMA (Tris(2-pyridylmethyl)amine) (30 mol%) or PMDETA
-
Reductant: AIBN (optional initiator) or Ascorbic Acid (if using ARGET conditions)
Step-by-Step Methodology
Step 1: Chloroacetylation
-
Setup: Similar to Protocol A (Step 1), but use Chloroacetyl chloride instead of acryloyl chloride.
-
Product: This yields the
-chloroacetamide intermediate. Isolate as a white solid.
Step 2: Radical Cyclization
-
Preparation: Dissolve the
-chloroacetamide (1.0 equiv) in degassed 1,2-dichloroethane (DCE) or Ethanol (0.1 M). -
Catalyst Mix: Add CuCl (0.3 equiv) and TPMA (0.3 equiv). The solution should turn green/brown.
-
Reaction: Heat to reflux (80°C) under Argon.
-
Mechanism: The Cu(I) abstracts the chlorine atom, generating a radical
to the carbonyl. This radical cyclizes onto the allyl double bond (5-exo-trig), followed by chlorine transfer from Cu(II)-Cl to quench the primary radical. -
Workup: Cool to RT. Filter through a short silica plug to remove Copper salts.
-
Yield: Evaporation typically yields the clean chlorinated spiro-lactam (often >85% purity) requiring minimal purification.
Comparative Analysis of Methods
| Feature | Protocol A (RCM) | Protocol B (ATRC) |
| Ring Size formed | 5-membered (pyrrolidone) | 5-membered (pyrrolidone) |
| Product State | Unsaturated ( | Saturated, Halogenated |
| Scalability | Moderate (High dilution required) | High (Concentrated conditions OK) |
| Cost | High (Ru catalyst) | Low (Cu catalyst) |
| Key Utility | Creating rigid, flat spiro-cores | Creating functionalizable cores ( |
References
-
Spirocyclic Scaffolds in Drug Discovery
-
Ring-Closing Metathesis (RCM)
- Title: Ring-Closing Metathesis (RCM)
- Source: BenchChem Applic
- Context: General parameters for RCM on piperidine deriv
-
Thorpe-Ingold Effect in Spirocyclization
- Title: The Thorpe-Ingold effect in cycliz
- Source:Journal of Organic Chemistry.
- Context: Mechanistic grounding for the high efficiency of 4,4-disubstituted cycliz
-
ATRC (Radical)
- Title: Copper-Catalyzed Atom Transfer Radical Cycliz
- Source:Chemical Reviews (2012).
- Context: Detailed mechanism and ligand selection for Cu-catalyzed radical cycliz
Sources
- 1. Accessing spiropiperidines from dihydropyridones through tandem triflation–allylation and ring-closing metathesis (RCM) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00545C [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. aragen.com [aragen.com]
- 7. ScholarWorks @ UTRGV - Research Symposium: Synthesis of medicinally privileged spiro-β-lactams [scholarworks.utrgv.edu]
Application Note: A Validated Protocol for the Synthesis of 4-Allyl-4-((2-cyanoethyl)amino)piperidine
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 4-allyl-4-((2-cyanoethyl)amino)piperidine through the N-alkylation of 4-Allylpiperidin-4-amine with 3-bromopropionitrile. Substituted piperidines are privileged scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals due to their favorable physicochemical properties and ability to form key interactions with biological targets.[1][2] The cyanoethylation reaction detailed herein is a critical transformation for introducing a versatile propionitrile moiety, which can serve as a precursor for further functionalization.[3][4] This guide offers a step-by-step methodology, explains the mechanistic rationale behind experimental choices, details critical safety precautions, and provides a robust framework for reaction monitoring and product purification, designed for researchers in organic synthesis and drug development.
Introduction and Mechanistic Overview
The piperidine ring is a cornerstone in the design of modern therapeutics, found in drugs targeting a wide array of diseases.[2][5][6] The functionalization of this scaffold is therefore of paramount importance. The reaction between a primary amine, such as this compound, and an alkyl halide like 3-bromopropionitrile proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.
Reaction Scheme: this compound + 3-Bromopropionitrile → 4-Allyl-4-((2-cyanoethyl)amino)piperidine
In this reaction, the lone pair of electrons on the primary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.
A common challenge in the N-alkylation of primary amines is over-alkylation, where the secondary amine product, being more nucleophilic than the starting material, reacts further with the alkyl halide.[7][8] This protocol mitigates this issue by carefully controlling stoichiometry and reaction conditions to favor the desired mono-alkylation product. A non-nucleophilic base (Potassium Carbonate) is used to neutralize the hydrobromic acid (HBr) generated in situ, preventing the protonation and deactivation of the starting amine nucleophile.
Critical Health and Safety Precautions
This protocol involves hazardous materials. Adherence to strict safety protocols is mandatory.
-
3-Bromopropionitrile: This reagent is highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[9][10] It is also a skin and eye irritant.[11]
-
This compound: While specific data is limited, related aminopiperidines are known to be corrosive and can cause severe skin and eye damage.[13][14] It should be handled with the same level of care as 3-bromopropionitrile.
-
Acetonitrile (Solvent): Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
-
Waste Disposal: All chemical waste must be disposed of in appropriately labeled hazardous waste containers according to institutional and local environmental regulations.
Experimental Design and Protocol
This section details the materials, equipment, and step-by-step procedure for the synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount | Moles (mmol) | Supplier |
| This compound | C₈H₁₆N₂ | 140.23 | 1.2 | 168 mg | 1.2 | - |
| 3-Bromopropionitrile | C₃H₄BrN | 133.98 | 1.0 | 134 mg | 1.0 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.5 | 345 mg | 2.5 | - |
| Acetonitrile (ACN), Anhydrous | CH₃CN | 41.05 | - | 10 mL | - | - |
Equipment
-
50 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with inert gas inlet (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Rotary evaporator
-
Silica gel for flash chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Protocol
1. Reaction Setup: a. To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (168 mg, 1.2 mmol) and anhydrous potassium carbonate (345 mg, 2.5 mmol). b. Add 10 mL of anhydrous acetonitrile to the flask. c. Attach the reflux condenser, and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.
2. Reagent Addition and Reaction: a. While stirring the suspension at room temperature, slowly add 3-bromopropionitrile (134 mg, 1.0 mmol) to the flask using a syringe. The slow addition helps to control the initial reaction rate and minimize side reactions. b. After the addition is complete, heat the reaction mixture to 60 °C using a heating mantle. c. Maintain stirring at 60 °C and monitor the reaction's progress.
3. Reaction Monitoring: a. Periodically (e.g., every 2 hours), take a small aliquot from the reaction mixture and spot it on a TLC plate. b. Use an appropriate eluent system (e.g., Dichloromethane:Methanol 9:1 with 0.5% Triethylamine) to develop the plate. c. Visualize the spots under UV light and/or by staining with potassium permanganate. The reaction is considered complete upon the disappearance of the limiting reagent (3-bromopropionitrile) and the primary amine starting material. Typical reaction times are 6-12 hours.
4. Workup and Extraction: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the solid potassium carbonate and wash the solid with a small amount of ethyl acetate. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. d. Dissolve the resulting crude oil in ethyl acetate (20 mL) and transfer it to a separatory funnel. e. Wash the organic layer with brine (2 x 15 mL) to remove any remaining inorganic salts. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
5. Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Prepare the column using a slurry of silica gel in a non-polar solvent (e.g., hexane). c. Load the crude product onto the column and elute with a gradient solvent system, such as 0% to 10% methanol in dichloromethane. The addition of a small amount of triethylamine (0.5%) to the eluent can prevent the product from streaking on the column. d. Collect the fractions containing the pure product (as determined by TLC) and combine them. e. Remove the solvent under reduced pressure to yield 4-allyl-4-((2-cyanoethyl)amino)piperidine as the final product.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[15]
Workflow and Process Visualization
The following diagram illustrates the complete workflow from initial setup to the final, purified product.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. US3943162A - Cyanoethylation of aromatic amines - Google Patents [patents.google.com]
- 4. Amines — Centauri Technologies LP [centauriusa.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. fishersci.com [fishersci.com]
- 10. 3-Bromopropionitrile | C3H4BrN | CID 17020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. 3-Bromopropionitrile = 98.0 GC 2417-90-5 [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Synthesis of 1,9-Diazaspiro[5.5]undecane Scaffolds
Executive Summary
The 1,9-diazaspiro[5.5]undecane scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for varying G-protein coupled receptor (GPCR) ligands, including Neurokinin-1 (NK1) antagonists, Opioid Receptor-Like 1 (ORL-1) ligands, and Acetyl-CoA Carboxylase (ACC) inhibitors.[1] Its rigid spirocyclic geometry offers precise vector orientation of substituents, superior metabolic stability compared to flexible analogs, and high Fsp³ character.
This application note details a robust, scalable protocol for synthesizing the 1,9-diazaspiro[5.5]undecane core starting from 4-allylpiperidin-4-amine . Unlike traditional alkylation routes which suffer from oligomerization and low yields, this protocol utilizes Ring-Closing Metathesis (RCM) to construct the spiro-fused ring. This route leverages the gem-disubstituent effect (Thorpe-Ingold effect) at the quaternary center to drive cyclization efficiency.
Strategic Analysis & Retrosynthesis
The synthesis targets the construction of a second piperidine ring onto the existing 4-substituted piperidine core.
Structural Logic
-
Target: 1,9-Diazaspiro[5.5]undecane (Two six-membered nitrogen rings sharing C5).
-
Starting Material: this compound (typically N-protected).
-
Transformation: The 4-amino group serves as the nucleophilic anchor for the new ring, while the 4-allyl group provides the necessary carbon framework for RCM.
Synthetic Pathway[2][3][4]
-
Functionalization: Acylation of the primary amine with acryloyl chloride creates the diene precursor (N-acryloyl-4-allyl-4-aminopiperidine).
-
Cyclization (RCM): Ruthenium-catalyzed metathesis closes the ring between the allyl and acryloyl alkenes, forming an unsaturated lactam.
-
Global Reduction: Catalytic hydrogenation saturates the alkene, followed by hydride reduction of the lactam to yield the secondary amine.
Figure 1: Strategic workflow for the synthesis of 1,9-diazaspiro[5.5]undecane.
Detailed Experimental Protocol
Pre-requisites & Safety
-
Reagents: 1-Boc-4-allylpiperidin-4-amine (CAS: Custom/Intermediate), Acryloyl chloride (Lachrymator!), Grubbs Catalyst 2nd Generation, LiAlH4.
-
Solvents: Anhydrous Dichloromethane (DCM), THF (peroxide-free).
-
Safety: Acryloyl chloride is highly toxic and volatile. Grubbs catalyst is air-stable but best handled under inert gas for reproducibility. Perform all reactions in a fume hood.
Stage I: Acryloylation (Diene Formation)
This step installs the "second arm" of the diene system required for metathesis.
-
Setup: Charge a flame-dried round-bottom flask with 1-Boc-4-allylpiperidin-4-amine (1.0 equiv) and anhydrous DCM (0.2 M concentration).
-
Base Addition: Add Triethylamine (Et3N) (2.5 equiv) and cool the solution to 0°C under Nitrogen.
-
Acylation: Dropwise add Acryloyl chloride (1.1 equiv) diluted in a small volume of DCM. The reaction is exothermic; maintain temperature <5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (visualize with KMnO4; alkene active).
-
Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc) to yield the N-acryloyl intermediate.
Stage II: Ring-Closing Metathesis (The Critical Step)
This step forms the spirocyclic core. High dilution is critical to favor intramolecular cyclization over intermolecular dimerization.
-
Degassing: Dissolve the acrylamide intermediate from Stage I in anhydrous DCM to a dilute concentration (0.005 M to 0.01 M ). Note: Higher concentrations favor oligomerization. Degas the solution by bubbling Nitrogen for 15-20 mins.
-
Catalyst Addition: Add Grubbs Catalyst 2nd Generation (5–10 mol%).
-
Reflux: Heat the reaction to reflux (40°C) under Nitrogen for 2–12 hours.
-
Checkpoint: Monitor the disappearance of the starting diene by TLC or LC-MS. The product (unsaturated lactam) will be more polar.
-
-
Quenching: Cool to RT. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester the Ruthenium species.
-
Filtration: Filter through a pad of Celite/Silica to remove the catalyst residues.
-
Isolation: Concentrate the filtrate. The crude spiro-lactam (typically a solid) can often be used directly or purified by chromatography if high purity is required.
Stage III: Global Reduction & Deprotection
Converts the unsaturated lactam to the saturated piperidine ring.
-
Hydrogenation (C=C Reduction):
-
Dissolve the spiro-lactam in MeOH/EtOAc.
-
Add 10% Pd/C (10 wt%).
-
Stir under H2 atmosphere (balloon pressure) for 4–6 hours. Filter and concentrate to get the saturated lactam.
-
-
Amide Reduction (C=O to CH2):
-
Dissolve the saturated lactam in anhydrous THF (0.1 M).
-
Carefully add Lithium Aluminum Hydride (LiAlH4) (3–4 equiv) at 0°C.
-
Heat to reflux for 6–12 hours.
-
Fieser Workup: Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.
-
-
Boc-Deprotection (Optional):
-
If the free diamine is required: Treat the reduced product with TFA/DCM (1:4) or 4M HCl in Dioxane for 1 hour.
-
Concentrate to yield the 1,9-diazaspiro[5.5]undecane salt.
-
Data Presentation & Troubleshooting
Expected Yields & Metrics
| Step | Reaction | Typical Yield | Critical Parameter |
| 1 | Acryloylation | 85–95% | Temperature control (avoid polymerization) |
| 2 | RCM (Cyclization) | 70–85% | Dilution (0.005 M) is key to prevent dimers |
| 3 | Hydrogenation | >95% | Catalyst poisoning (ensure Ru is removed) |
| 4 | LiAlH4 Reduction | 80–90% | Anhydrous conditions; Fieser workup |
Troubleshooting Guide
-
Problem: Low yield in RCM step (Dimer formation).
-
Solution: Increase dilution to 0.001 M. Add catalyst in two portions (start with 2.5 mol%, add another 2.5 mol% after 2 hours).
-
-
Problem: Incomplete Amide Reduction.
-
Solution: Ensure THF is dry. Use fresh LiAlH4 pellets/powder. Extend reflux time.
-
-
Problem: Ruthenium contamination in product.
-
Solution: Use a scavenger resin (e.g., SiliaMetS®) or wash the crude organic phase with aqueous tris(hydroxymethyl)phosphine (THP).
-
Mechanistic Insight
The success of the RCM step relies on the Thorpe-Ingold Effect (Gem-Dialkyl Effect). The quaternary carbon (C4 of the piperidine) pre-organizes the allyl and acryloyl chains into a conformation favorable for cyclization. This reduces the entropic penalty of forming the six-membered ring.
Figure 2: Simplified catalytic cycle of the RCM step.
References
-
Review of 1,9-Diazaspiro[5.
-
RCM Methodology for N-Heterocycles
-
General RCM Protocols
- "Ring-Closing Metathesis (RCM)
- Thorpe-Ingold Effect in Spirocyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The formation and stability of spiro-compounds." J. Chem. Soc., Trans. 1915, 107, 1080. (Classic foundation reference for the mechanism described in Section 5).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,9-Diazaspiro[5.5]undecane | C9H18N2 | CID 22291191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis. A One-Pot Sequence for the Synthesis of Substituted α,β-Unsaturated Carbonyl Derivatives [organic-chemistry.org]
- 5. orgsyn.org [orgsyn.org]
- 6. sid.ir [sid.ir]
Mastering the Synthesis of N-Protected 4-Allylpiperidin-4-amine Derivatives: An In-Depth Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopiperidine scaffold is a privileged motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[1] The strategic introduction of an allyl group at the 4-position of an N-protected piperidine ring creates a versatile building block, N-protected 4-allylpiperidin-4-amine, which is pivotal for the development of novel therapeutics, including antagonists for the CCR5 receptor.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis of these valuable derivatives, focusing on the widely used tert-butyloxycarbonyl (Boc) protecting group.
Strategic Overview: A Three-Pronged Approach
The synthesis of N-protected this compound derivatives is most effectively approached in a sequential manner, ensuring high yields and purity. The overall strategy involves three key stages:
-
Protection of the Piperidine Nitrogen: The initial step is the protection of the secondary amine of the piperidine ring to prevent unwanted side reactions in subsequent steps. The Boc group is a common and effective choice for this purpose.[3]
-
Introduction of the 4-Amino Group: With the piperidine nitrogen protected, the next phase focuses on the installation of the amino group at the 4-position. A common and efficient method to achieve this is through the reductive amination of an N-protected 4-piperidone.[1]
-
Allylation of the 4-Amino Group: The final stage involves the selective allylation of the newly introduced primary amino group to yield the target compound.
This strategic workflow is depicted in the following diagram:
Figure 1: General synthetic workflow for N-protected this compound derivatives.
PART 1: Synthesis of the Key Intermediate: N-Boc-4-aminopiperidine
A reliable supply of high-purity N-Boc-4-aminopiperidine is the cornerstone of this synthetic endeavor. This intermediate can be efficiently prepared from commercially available 4-piperidone through a two-step sequence involving N-protection followed by reductive amination.
Protocol 1: Synthesis of N-Boc-4-piperidone
This protocol details the protection of the piperidine nitrogen with a Boc group.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Piperidone hydrochloride | 135.61 | 10.0 g | 0.0737 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 17.7 g | 0.0811 |
| Triethylamine (TEA) | 101.19 | 22.4 mL | 0.162 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated aq. NaHCO₃ | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
To a 500 mL round-bottom flask, add 4-piperidone hydrochloride (10.0 g, 0.0737 mol) and dichloromethane (200 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (22.4 mL, 0.162 mol) to the stirred suspension.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (17.7 g, 0.0811 mol) in 50 mL of dichloromethane.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ (2 x 50 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone as a white solid.
Protocol 2: Reductive Amination to N-Boc-4-aminopiperidine
This protocol describes the conversion of the N-Boc-4-piperidone to the corresponding 4-amino derivative.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| N-Boc-4-piperidone | 199.25 | 10.0 g | 0.0502 |
| Ammonium acetate | 77.08 | 38.7 g | 0.502 |
| Sodium cyanoborohydride (NaBH₃CN) | 62.84 | 3.15 g | 0.0502 |
| Methanol (MeOH) | 32.04 | 150 mL | - |
| 2M NaOH solution | - | As needed | - |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve N-Boc-4-piperidone (10.0 g, 0.0502 mol) and ammonium acetate (38.7 g, 0.502 mol) in methanol (150 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium cyanoborohydride (3.15 g, 0.0502 mol) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 2M NaOH solution until the pH is ~10-11.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous NaSO₄, filter, and concentrate under reduced pressure to afford N-Boc-4-aminopiperidine, which can be purified further by column chromatography if necessary.
PART 2: The Crucial Allylation Step and Final Deprotection
With the key intermediate in hand, the next critical step is the selective mono-allylation of the 4-amino group. Careful control of stoichiometry is essential to minimize the formation of the di-allylated byproduct.
Protocol 3: Mono-allylation of N-Boc-4-aminopiperidine
This protocol provides a general method for the N-allylation of the 4-amino group.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| N-Boc-4-aminopiperidine | 200.28 | 5.0 g | 0.025 |
| Allyl bromide | 120.98 | 2.17 mL | 0.025 |
| Potassium carbonate (K₂CO₃) | 138.21 | 4.15 g | 0.030 |
| Acetonitrile (MeCN) | 41.05 | 100 mL | - |
| Ethyl acetate (EtOAc) | 88.11 | 150 mL | - |
| Water | 18.02 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add N-Boc-4-aminopiperidine (5.0 g, 0.025 mol), potassium carbonate (4.15 g, 0.030 mol), and acetonitrile (100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (2.17 mL, 0.025 mol) dropwise to the reaction mixture.
-
Heat the reaction to 50 °C and stir for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude N-Boc-4-allylpiperidin-4-amine.
-
Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 4: Deprotection of N-Boc-4-allylpiperidin-4-amine
The final step is the removal of the Boc protecting group to yield the free piperidine derivative.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| N-Boc-4-allylpiperidin-4-amine | 240.35 | 4.0 g | 0.0166 |
| Trifluoroacetic acid (TFA) | 114.02 | 15 mL | - |
| Dichloromethane (DCM) | 84.93 | 30 mL | - |
| Saturated aq. NaHCO₃ | - | As needed | - |
Procedure:
-
Dissolve N-Boc-4-allylpiperidin-4-amine (4.0 g, 0.0166 mol) in dichloromethane (30 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (15 mL) to the stirred solution.
-
Remove the ice bath and stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once complete, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Characterization and Data Analysis
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Thin Layer Chromatography (TLC) and Column Chromatography: For monitoring reaction progress and for purification.
Troubleshooting and Expert Insights
-
Incomplete Boc Protection: If the protection of 4-piperidone is incomplete, consider increasing the amount of Boc₂O and extending the reaction time. Ensure the triethylamine has effectively neutralized the hydrochloride salt.
-
Low Yield in Reductive Amination: The quality of the sodium cyanoborohydride is crucial. Using a fresh bottle is recommended. Ensure the pH is maintained in the optimal range for the reaction.
-
Di-allylation: To minimize the formation of the di-allylated product, it is critical to use an equimolar amount of allyl bromide and to add it slowly to the reaction mixture. Running the reaction at a lower concentration may also favor mono-allylation.
-
Incomplete Deprotection: If the Boc deprotection is sluggish, the reaction time can be extended, or a stronger acid such as HCl in dioxane can be used. However, TFA is generally cleaner and easier to remove.
Conclusion
The synthesis of N-protected this compound derivatives is a multi-step process that requires careful execution and control of reaction conditions. By following the detailed protocols and considering the expert insights provided in this guide, researchers can confidently and efficiently produce these valuable building blocks for the advancement of drug discovery and development programs.
References
-
Deng, J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3847-3850. Available at: [Link]
-
Verma, S. K., et al. (2010). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Organic Letters, 12(18), 4232-4235. Available at: [Link]
Sources
cyclization methods for 4-Allylpiperidin-4-amine intermediates
Application Note: High-Fidelity Cyclization Strategies for 4-Allylpiperidin-4-amine Scaffolds
Abstract
The this compound motif is a "privileged intermediate" in medicinal chemistry, serving as the direct precursor to 1,8-diazaspiro[4.5]decane cores. These spirocyclic scaffolds are critical in the development of CCR5 antagonists, sigma receptor ligands, and neuropeptide modulators due to their ability to project functional groups in defined 3D vectors. This guide details two high-fidelity cyclization protocols: Electrophilic Iodocyclization (for functionalizable intermediates) and Pd-Catalyzed Hydroamination (for atom-economical closure), providing a self-validating roadmap for bench scientists.
Strategic Analysis & Retrosynthesis
The transformation of this compound (typically
Key Decision Matrix:
-
Choose Iodocyclization when you require a handle (iodomethyl group) for further substitution (e.g., azide displacement, alkylation).
-
Choose Pd-Catalyzed Hydroamination when you require a methyl-substituted pyrrolidine or wish to avoid halogenated waste streams.
Pathway Visualization
The following diagram outlines the divergent synthesis pathways from the common intermediate.
Figure 1: Divergent cyclization pathways for this compound intermediates.
Protocol A: Electrophilic Iodocyclization
This method is the "workhorse" of spiro-piperidine synthesis. It utilizes iodine to activate the alkene, triggering an intramolecular nucleophilic attack by the C4-amine.
Mechanism: The reaction proceeds via the formation of a transient iodonium ion. The amine (acting as the nucleophile) attacks the more substituted carbon of the iodonium bridge (Markovnikov-like) or, in this tethered system, the carbon that allows for the favored 5-membered ring formation (Baldwin's Rules: 5-exo-trig).
Experimental Protocol:
Reagents:
-
Substrate: N-Boc-4-allyl-4-aminopiperidine (1.0 equiv)
-
Iodine (
): 2.5 equiv -
Base: Sodium Bicarbonate (
) or : 3.0 equiv -
Solvent: Acetonitrile (
) or DCM (anhydrous) -
Quench: Saturated aq. Sodium Thiosulfate (
)
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-4-allyl-4-aminopiperidine (1.0 mmol) in anhydrous MeCN (10 mL) in a round-bottom flask under nitrogen atmosphere.
-
Activation: Add solid
(3.0 mmol) to the stirring solution. -
Cyclization: Cool the mixture to 0°C. Add iodine (
, 2.5 mmol) portion-wise over 10 minutes. The solution will turn dark brown. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours.
-
Self-Validation Check: Monitor by TLC or LCMS. The starting material (alkene) peak should disappear. The product will show a mass shift corresponding to
(net addition of I, but mechanism is cyclization with loss of proton, so Mass = SM + 126 Da).
-
-
Quenching: Pour the reaction mixture into a separatory funnel containing saturated
solution. Shake vigorously until the iodine color (brown/purple) vanishes, leaving a clear or pale yellow organic layer. -
Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: The crude 2-(iodomethyl)-1,8-diazaspiro[4.5]decane is often unstable on silica due to the reactive alkyl iodide. Use immediately or purify via neutral alumina chromatography.
Data Summary Table: Iodocyclization Parameters
| Parameter | Specification | Causality/Reasoning |
| Stoichiometry | 2.5 eq | Excess iodine drives the equilibrium toward the iodonium intermediate. |
| Solvent | MeCN | Polar aprotic solvent stabilizes the charged transition state better than DCM. |
| Temperature | 0°C | Low temp addition prevents over-oxidation or radical side reactions. |
| Yield Target | 75-85% | Losses usually occur during purification; crude purity is often >90%. |
Protocol B: Palladium-Catalyzed Intramolecular Hydroamination
For applications requiring a methyl-substituted spirocycle without the need for subsequent dehalogenation, Pd-catalyzed hydroamination is superior. This method is atom-economical and avoids the formation of unstable alkyl iodides.
Mechanism:
Pd(II) coordinates to the alkene, activating it for nucleophilic attack by the amine (aminopalladation). The resulting alkyl-palladium intermediate undergoes protodepalladation (if reductive conditions) or
Experimental Protocol:
Reagents:
-
Substrate: N-Boc-4-allyl-4-aminopiperidine
-
Catalyst:
(5 mol%) or -
Ligand: Xantphos (5 mol%) - Critical for regioselectivity
-
Solvent: Toluene or Dioxane
-
Additives:
source (e.g., TsOH catalytic) if protonolysis is required.
Step-by-Step Methodology:
-
Setup: In a glovebox or strictly inert manifold, combine the substrate (1.0 mmol),
(13 mg, 0.05 mmol), and Xantphos (29 mg, 0.05 mmol) in a pressure vial. -
Solvation: Add degassed Toluene (5 mL).
-
Reaction: Seal the vial and heat to 80–100°C for 12 hours.
-
Self-Validation Check: Disappearance of the characteristic allyl alkene protons in
NMR (5.0–6.0 ppm). Appearance of a doublet at ~1.1 ppm (methyl group of the pyrrolidine ring).
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Concentrate the filtrate.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Troubleshooting & Critical Control Points
Common Failure Modes
-
Polymerization: If the concentration is too high (>0.2 M), intermolecular attack can compete with intramolecular cyclization. Solution: Maintain high dilution (0.05 M – 0.1 M).
-
Exo vs. Endo Selectivity: While 5-exo is favored, substituents on the amine can alter the electronics. Validation: Use NOESY NMR to confirm the spiro-pyrrolidine (5-exo) vs. fused piperidine (6-endo) structure.
-
Product Instability (Method A): The iodomethyl group is a potent electrophile. It can self-alkylate if the spiro-amine is not protected or if left in solution too long. Solution: Acylate the spiro-amine immediately or react with the next nucleophile (e.g.,
) in a one-pot telescoping sequence.
Spectroscopic Validation (Self-Validating System)
-
IR Spectroscopy: Look for the disappearance of the
stretch at ~1640 . -
1H NMR (Method A): The terminal alkene protons (multiplet 5.0-6.0 ppm) disappear. New peaks appear: diastereotopic protons of the
group (usually 3.2–3.5 ppm). -
13C NMR: The quaternary spiro-carbon (C4 of original piperidine) usually shifts upfield slightly upon ring closure.
References
-
Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Mehrotra, M. M., et al.[1] Journal of Medicinal Chemistry, 2004. Context: Establishes the utility of the spiro-scaffold derived from 4-allyl-4-aminopiperidine.
-
Palladium(II)-Catalyzed Intramolecular Hydroamination of 1,3-Dienes to Give Homoallylic Amines. Trost, B. M., et al. Angewandte Chemie International Edition, 2013.[2] Context: Provides mechanistic grounding for Pd-catalyzed amine cyclization onto tethered alkenes.
-
Synthesis of Enantiopure 1-Azaspiro[4.5]decanes by Iodoaminocyclization. ResearchGate Archive / ChemInform. Context: Specific protocol details for iodine-mediated closure of cyclohexane/piperidine based homoallylic amines.
-
Modular Construction of Chiral Aminopiperidine via Palladium-Catalyzed Hydroamination. Organic Letters, 2025. Context: Recent advances in Pd-catalyzed N-H insertion and hydroamination relevant to piperidine scaffolds.
Sources
Troubleshooting & Optimization
improving yield of 4-Allylpiperidin-4-amine cyclization reactions
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing Cyclization Yields for 4-Allylpiperidin-4-amine Scaffolds
Executive Summary
The cyclization of This compound derivatives is a high-value transformation for generating spirocyclic alkaloid mimics (e.g., spiro[piperidine-pyrrolidines] or spiro[oxazolines]). However, this reaction is frequently plagued by low yields due to the Thorpe-Ingold effect competing with unfavorable Baldwin rules (specifically the disfavored 5-endo-trig pathway for the free amine).
This guide addresses the three most common yield-killing vectors:
-
Mechanistic Mismatch: Attempting direct cyclization of the free amine (disfavored).
-
Protodeiodination: Reversion of the iodonium intermediate in iodine-mediated protocols.[1]
-
Regioselectivity Drift: Competition between 5-exo and 6-endo closure modes.
Part 1: The Diagnostic Framework
Before altering reagents, determine which mechanistic barrier is limiting your yield.
| Symptom | Probable Cause | Diagnostic Check |
| <10% Conversion | Baldwin Rule Violation (5-endo-trig) | Are you cyclizing the free amine? Direct attack on the C4-allyl chain requires a catalyst (Pd/Au) to bypass orbital constraints. |
| High Conversion, Low Isolated Yield | Product Instability / Hydrolysis | Does the product disappear during aqueous workup? Spiro-oxazolines (from urea/amide cyclization) are prone to hydrolysis. |
| Complex Mixture (TLC) | Competitive N- vs O-Attack | If using a urea/carbamate linker, the Oxygen and Nitrogen are competing nucleophiles. |
| Starting Material Recovery | Protodeiodination | In iodocyclization, the intermediate iodide is unstable and reverts if the base is insufficient. |
Part 2: Optimized Protocols
Workflow A: Iodine-Mediated Spiro-Cyclization (The "Workhorse")
Best for: Creating spiro-oxazolines or spiro-imidazolones from Urea/Carbamate derivatives.
The Logic: Direct cyclization of the free amine onto the allyl group is geometrically strained. By converting the amine to a urea or carbamate , you introduce a carbonyl oxygen/nitrogen nucleophile. This shifts the mechanism to a favorable 6-exo-trig or 5-exo-trig closure (depending on the specific electrophile activation).
Step-by-Step Protocol:
-
Substrate Prep: Ensure the piperidine ring nitrogen (
) is protected (e.g., N-Boc, N-Bn) to prevent intermolecular polymerization. Functionalize the C4-amine to a urea ( ) or carbamate. -
Reaction Setup:
-
Solvent: Dry MeCN or DCM (MeCN promotes polar transition states).
-
Iodine Source: NIS (N-Iodosuccinimide) is superior to
for this scaffold as it produces a non-nucleophilic counterion, reducing side reactions. -
Base:
(3.0 equiv) or .
-
-
Execution:
-
Cool solution to 0°C.[2]
-
Add NIS (1.2 - 1.5 equiv) portion-wise.
-
Allow to warm to RT. Monitor by LCMS (look for M+126 mass shift for Iodine incorporation).
-
-
Critical Workup (The Yield Saver):
-
Do not use strong acid or base during quench.
-
Quench with sat.
to remove excess iodine. -
Rapid Extraction: Extract immediately into EtOAc. Prolonged exposure to the aqueous phase hydrolyzes the spiro-oxazoline ring.
-
Troubleshooting Table:
| Issue | Adjustment |
| Hydrolysis (Product loss) | Switch to anhydrous workup : Filter off solid succinimide/salts, concentrate, and purify on neutral alumina instead of silica. |
| Reversion to SM | Add AgOTf (10 mol%) as an additive. This precipitates AgI, driving the equilibrium forward irreversibly. |
Workflow B: Pd-Catalyzed Aza-Wacker / Carboamination (The "High-Tech")
Best for: Direct formation of spiro-pyrrolidines or cyclic guanidines.
The Logic: Palladium(II) activates the alkene, allowing the pendant amine (or protected amine) to attack the internal carbon (5-exo) without requiring a halogen handle.
Step-by-Step Protocol:
-
Catalyst System:
(5-10 mol%) with a weak oxidant ( or Benzoquinone). -
Ligand: DPEphos or Xantphos . These wide-bite-angle ligands are crucial for forming the spiro-center on the crowded gem-disubstituted C4.
-
Solvent: Toluene or Dioxane (100°C).
-
Base:
(2.0 equiv).
Key Insight: If using a Urea substrate, this pathway favors the formation of cyclic guanidines via N-attack, whereas Iodine protocols often favor O-attack (isourea formation).
Part 3: Mechanistic Visualization
The following diagram illustrates the divergence between the "Impossible" direct path and the "Activated" pathways.
Caption: Mechanistic divergence showing why functionalization is required to bypass Baldwin constraints.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why am I getting the 6-membered ring instead of the 5-membered spiro-pyrrolidine?
Answer: This is governed by the Regioselectivity of the Nucleophilic Attack . In iodocyclizations, the nucleophile attacks the carbon that best stabilizes the developing positive charge. However, for 4-allyl derivatives, the "exo" closure (attacking the internal alkene carbon) usually forms a 5-membered ring. If you observe a 6-membered ring, you are likely operating under thermodynamic control (reversible cyclization) or your linker length is effectively shorter (e.g., attacking with an amide oxygen vs nitrogen).
Fix: Switch to Kinetic Control by lowering the temperature to -20°C and using a more reactive iodine source like
Q2: My Boc-protecting group on the piperidine nitrogen is falling off. Why?
Answer: Iodine can act as a mild Lewis acid, and if HI is generated as a byproduct during the reaction (from trace moisture or side reactions), it can deprotect the Boc group.
Fix: Ensure you have sufficient solid base (
Q3: Can I use NBS instead of NIS? Answer: Yes, but Bromonium ions are less stable and less electrophilic than Iodonium ions. Yields are typically 10-20% lower with NBS for this specific scaffold. Only use NBS if you specifically need the bromide handle for a subsequent cross-coupling that fails with iodides.
References
-
Iodocyclization Mechanisms & Reagents
-
Iodocyclization: Past and Present Examples. ResearchGate.[3] (Discusses the utility of iodine in cyclizing alkenyl amines).
-
-
Pd-Catalyzed Carboamination
-
Spiro-Piperidine Synthesis
-
Hydroamination Logic
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Cyclic Guanidines via Pd-Catalyzed Alkene Carboamination [organic-chemistry.org]
- 5. Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines [organic-chemistry.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. aragen.com [aragen.com]
- 8. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Intramolecular Cyclization of Ynamides: Synthesis of 4-Halo-oxazolones [organic-chemistry.org]
purification strategies for 4-Allylpiperidin-4-amine reaction mixtures
Ticket ID: #PUR-4APA-001
Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Introduction: The "Sticky" Amine Challenge
Welcome to the technical support hub for 4-Allylpiperidin-4-amine . If you are reading this, you are likely facing a common bottleneck in medicinal chemistry: isolating a highly polar, basic diamine that refuses to behave on standard silica gel.
The Molecule at a Glance:
-
Core Structure: A piperidine ring with a secondary amine (N1) and a primary amine at the quaternary C4 position.
-
Chemical Nature: Highly basic (pKa ~10-11) and polar.
-
The Problem: The primary amine functionality interacts aggressively with the acidic silanols of standard silica gel, leading to peak tailing (streaking), irreversible adsorption, and yield loss. Furthermore, the allyl group provides only weak UV absorbance (approx. 200-210 nm), making detection tricky.
This guide provides three validated workflows to resolve these issues, ranging from rapid extraction to high-purity crystallization.
Module 1: The "pH Switch" (Liquid-Liquid Extraction)
Best For: Removing non-basic impurities (starting materials, neutral side products) without chromatography.
The Concept
Because your molecule has two basic nitrogen centers, it can be toggled between a water-soluble salt and an organic-soluble free base. This "pH Switch" is the most efficient first-pass purification.
Workflow Diagram
Caption: Figure 1.[1][2][3] Acid-Base "pH Switch" extraction strategy for isolating diamines.
Protocol Steps
-
Dissolution: Dissolve crude residue in minimal 1M HCl (aq). Check pH < 2.
-
Wash: Extract the aqueous phase 2x with Ethyl Acetate. Why? This removes non-basic impurities (e.g., unreacted allyl bromide, protected intermediates).
-
Basify: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH until pH > 12. The solution may become cloudy as the free base oils out.
-
Extraction: Extract the aqueous layer 3x with DCM:Isopropanol (3:1) . Note: Pure DCM is often insufficient for highly polar diamines; Isopropanol improves solubility.
-
Finish: Dry combined organics over
, filter, and concentrate.
Module 2: Chromatographic Strategies
Best For: Separating the product from other basic side products (e.g., over-alkylated amines).
The "Silica Streak" Solution
Standard silica gel is acidic. To prevent your amine from sticking, you must either modify the mobile phase or change the stationary phase .
Comparison of Methods
| Method | Stationary Phase | Mobile Phase System | Pros | Cons |
| A (Standard) | Silica Gel (Irregular) | DCM / MeOH / | Cheap, available | Requires careful preparation; ammonia smell |
| B (Advanced) | Amine-Functionalized Silica | Hexane / Ethyl Acetate | No tailing; reusable columns | More expensive media |
| C (Reverse) | C18 (Reverse Phase) | Water / Acetonitrile (+0.1% TFA) | Excellent separation | Product elutes as TFA salt (hygroscopic) |
Recommended Protocol: Method A (The "Magic Mixture")
If you must use standard silica, use this solvent system to suppress silanol interactions [1].
-
Prepare Eluent: Mix Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (
, 28-30%) in a 90:9:1 ratio. -
Column Pre-treatment: Flush the silica column with 2 column volumes (CV) of the eluent before loading your sample. This "deactivates" the most acidic sites.
-
Loading: Dissolve sample in minimal DCM. If insoluble, use a solid load (adsorb onto Celite).
-
Elution: Run isocratic or a shallow gradient (e.g., 95:4.5:0.5
80:18:2).
Visualization (Critical)
Since this compound has weak UV absorbance:
-
UV: 205-210 nm (monitor, but do not rely solely on this).
-
Stain 1 (Ninhydrin): Turns Deep Purple/Blue (specific for primary/secondary amines).
-
Stain 2 (KMnO4): Turns Brown (specific for the allyl double bond).
Module 3: Salt Formation (Crystallization)
Best For: Long-term storage and high-purity requirements (>98%).
The Concept
Free base diamines are prone to oxidation and absorbing atmospheric
Workflow Diagram
Caption: Figure 2.[1][2][4] Controlled precipitation of the dihydrochloride salt.
Protocol Steps
-
Dissolve: Dissolve the free base oil in anhydrous Diethyl Ether or 1,4-Dioxane (approx. 10 mL/g).
-
Acidify: Cool to 0°C. Add 4M HCl in Dioxane (2.5 equivalents) dropwise.
-
Crystallize: A white precipitate should form immediately. Stir for 30 minutes.
-
Isolate: Filter the solid under nitrogen (hygroscopic risk). Wash with cold ether.
-
Recrystallization (if needed): If the salt is amorphous, recrystallize from hot Isopropanol/Ethanol [2].
Troubleshooting FAQ
Q1: My compound is stuck at the baseline on the TLC plate.
-
Cause: The interaction with silica is too strong.
-
Fix: Your TLC solvent is not polar/basic enough. Try DCM:MeOH:NH4OH (80:18:2) . If it still sticks, switch to an Alumina TLC plate.
Q2: I see two spots on NMR, but only one on TLC.
-
Cause: If you are using a protecting group (like Boc) on the ring nitrogen, you might be seeing rotamers (restricted rotation around the amide bond).
-
Verification: Run the NMR at elevated temperature (50°C). If the peaks coalesce, it is one compound. If not, you have an impurity.
Q3: The product turned into a gum/oil after adding HCl.
-
Cause: Trace water or solvent trapped in the lattice prevents crystallization.
-
Fix: Triturate (grind) the gum with anhydrous diethyl ether or pentane. Scratch the side of the flask with a glass rod to induce nucleation.
Q4: My yield is low after column chromatography.
-
Cause: Irreversible adsorption to silica.[5]
-
Fix: Flush the column with DCM:MeOH (1:1) with 5% TEA to strip any remaining amine. For future runs, switch to Amine-Functionalized Silica (Module 2, Method B) [3].
References
-
Biotage. (2023).[3][6] Strategies for the Flash Purification of Highly Polar Compounds. Application Note. Link
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Teledyne ISCO. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Application Note AN82. Link
-
Cayman Chemical. (2023). 4-Anilinopiperidine (hydrochloride) Product Information.[7] (Structural analog reference for solubility/handling). Link
Sources
- 1. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 3. biotage.com [biotage.com]
- 4. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. teledynelabs.com [teledynelabs.com]
- 6. biotage.com [biotage.com]
- 7. caymanchem.com [caymanchem.com]
optimizing solvent selection for 4-Allylpiperidin-4-amine solubility
Technical Support Center: 4-Allylpiperidin-4-amine Solubility Optimization
Executive Summary: Physicochemical Profile
Compound: this compound Class: gem-Disubstituted Piperidine / Diamine CAS (Generic Ref): 146666-90-2 (Free Base)
Before initiating solvent screening, understand the molecular "personality" of this compound. It possesses two distinct basic centers: a secondary amine within the piperidine ring (pKa ~11.0) and a primary exocyclic amine (pKa ~10.0). The allyl group introduces a localized lipophilic region, but the molecule remains predominantly polar.
| Parameter | Estimated Value | Implication for Solvent Selection |
| LogP | 0.5 – 0.9 | Moderately polar. Extractable into DCM or EtOAc from basic aqueous phase, but may partition into water at neutral pH. |
| pKa (Basic) | ~10.8 (Ring), ~9.8 (Exocyclic) | Forms salts rapidly. Free base is hygroscopic and may absorb CO₂ from air (carbamate formation). |
| H-Bond Donors | 3 (NH₂, NH) | High affinity for protic solvents (MeOH, EtOH). |
| Reactivity | High (Primary Amine + Alkene) | Avoid ketones (Schiff base formation) and chlorinated solvents (if radical initiators are present). |
Part 1: Troubleshooting Guide (Q&A)
Q1: I am trying to extract the free base from an aqueous reaction mixture, but the recovery is low. Is it decomposing?
-
Diagnosis: It is likely not decomposing but rather partitioning into the aqueous phase due to its high polarity (hydrophilicity).
-
Solution:
-
pH Adjustment: Ensure the aqueous phase is pH > 12. Use 50% NaOH or KOH. At pH 10, a significant fraction is still protonated (charged) and water-soluble.
-
Solvent Switch: Switch from Ethyl Acetate (EtOAc) to Dichloromethane (DCM) or Chloroform (CHCl₃) . Chlorinated solvents are better hydrogen-bond acceptors for amines and typically offer higher distribution coefficients (
) for polar piperidines. -
Salting Out: Saturate the aqueous phase with NaCl. This disrupts the hydration shell of the amine, forcing it into the organic layer.
-
Q2: I attempted recrystallization from Acetone/Hexane, but the solution turned yellow and gummed out.
-
Diagnosis: Chemical incompatibility. Primary amines react with ketones (Acetone, MEK) to form imines (Schiff bases), releasing water. This reaction is reversible but leads to impurities (yellowing) and "oiling out" due to mixed species.
-
Solution: IMMEDIATELY STOP using ketones.
-
Alternative System: Use Isopropyl Acetate (IPAc) / n-Heptane or Toluene / Heptane . IPAc is an ester but is sterically hindered and less prone to aminolysis than EtOAc at moderate temperatures.
-
Q3: The HCl salt is oiling out instead of crystallizing. How do I fix this?
-
Diagnosis: "Oiling out" occurs when the solvent system's boiling point is higher than the melting point of the solvated salt, or when the polarity gap between solvent and antisolvent is too aggressive (causing rapid liquid-liquid phase separation).
-
Solution:
-
Seed at Cloud Point: Do not crash cool. Add the antisolvent (e.g., MTBE or Et₂O) dropwise to the alcoholic solution (MeOH/EtOH) at 50°C until a faint haze appears. Hold temperature and add a seed crystal.
-
Solvent Modifier: Add 1-2% water to the alcohol. This often raises the solubility slightly, preventing the amorphous "oil" phase and allowing the lattice energy of the crystal to take over.
-
Q4: Can I use Ethyl Acetate (EtOAc) for refluxing this amine?
-
Diagnosis: Risky. While 4,4-disubstituted amines are sterically crowded, primary amines can attack esters to form amides (aminolysis) at reflux temperatures, especially if Lewis acids or metal salts are present.
-
Solution: Use Tert-Butyl Methyl Ether (MTBE) or Tetrahydrofuran (THF) for reflux conditions. Use EtOAc only for room temperature extractions and remove it quickly.
Part 2: Experimental Protocols
Protocol A: Solubility Screening Workflow (The "Drop-Wise" Method)
Use this protocol to determine the metastable zone width (MSZW) for crystallization.
Materials: 100 mg this compound, 10 solvent vials, heating block.
-
Preparation: Place 10 mg of solid into 10 separate HPLC vials.
-
Addition: Add solvent in 50 µL increments at 25°C. Vortex for 30 seconds between additions.
-
Observation:
-
Thermal Cycle: For "Insoluble" vials, heat to 60°C (or boiling). If it dissolves, cool slowly to 25°C.
-
Precipitate forms:Success.
-
Oil forms:Fail. Needs polarity adjustment.
-
Protocol B: Salt Formation & Purification (HCl Salt)
Target: High purity crystalline solid.
-
Dissolution: Dissolve 1.0 eq of Free Base in Isopropanol (IPA) (10 volumes).
-
Acid Addition: Add 1.05 eq of HCl (4M in Dioxane or IPA) dropwise at 20°C. Exothermic reaction.
-
Aging: Stir for 1 hour. If a thick slurry forms, heat to 70°C to redissolve, then cool slowly (10°C/hour).
-
Antisolvent (Optional): If no precipitate, add MTBE (5 volumes) dropwise at 50°C.
-
Filtration: Filter under N₂ atmosphere (hygroscopic). Wash with cold MTBE.
Part 3: Visualizations
Figure 1: Solvent Selection Decision Tree
This logic gate ensures chemical compatibility and maximizes recovery.
Caption: Decision logic for solvent selection emphasizing chemical stability (avoiding ketones/esters) and phase efficiency.
Figure 2: Recrystallization & Oiling Out Troubleshooting
A mechanistic view of how to handle the "Oiling Out" phenomenon common with diamines.
Caption: Iterative workflow to resolve oiling out by modulating solubility and nucleation.
References
-
Sanofi Solvent Selection Guide: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013, 17(12), 1517–1525. Link
-
GSK Solvent Sustainability Guide: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13, 854-862. Link
-
Amine-Ketone Reactivity: Layer, R. W. "The Chemistry of Imines." Chemical Reviews, 1963, 63(5), 489–510. Link
-
Salt Selection Principles: Paulekuhn, G. S., et al. "Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database." Journal of Medicinal Chemistry, 2007, 50(26), 6665–6672. Link
Sources
stability of 4-Allylpiperidin-4-amine under acidic reaction conditions
The following technical guide addresses the stability, handling, and troubleshooting of 4-Allylpiperidin-4-amine under acidic reaction conditions. This content is structured for researchers and process chemists requiring high-fidelity data for experimental planning.
Executive Summary
This compound exhibits high stability under standard acidic reaction conditions (e.g., dilute HCl, acetic acid, TFA) at ambient temperature. The compound is most stable in its protonated di-cationic form (e.g., Dihydrochloride salt).
However, specific risks arise under forcing conditions (concentrated strong acids + heat) or during pH transitions (neutralization). The primary degradation pathways are alkene hydration (acid-catalyzed) and intramolecular hydroamination (upon neutralization or metal catalysis).
Mechanistic Stability Analysis
The Protonation Shield
In acidic media (pH < 4), both the secondary piperidine amine (
-
Impact: The formation of the ammonium species (
) eliminates the nucleophilicity of the nitrogen atoms. -
Result: This "Protonation Shield" effectively shuts down the intramolecular cyclization pathway (hydroamination) that is theoretically possible between the C4-amine and the C4-allyl alkene.
Degradation Risks
While the amine is protected, the allyl group remains the vulnerability point.
| Condition | Risk Level | Potential Reaction | Mechanism |
| Dilute HCl / TFA (RT) | 🟢 Low | None | Stable di-cation formation. |
| Conc. | 🔴 High | Hydration | Markovnikov addition of water to alkene |
| Oxidizing Acids ( | 🔴 High | Oxidative Cleavage | Oxidation of the alkene double bond. |
| Neutralization (pH > 9) | 🟡 Medium | Cyclization | Free amine attacks alkene (5-exo-trig) |
Visualizing the Stability Landscape
The following diagram illustrates the reactivity switches based on pH and catalytic conditions.
Caption: Figure 1. Reactivity map of this compound. The acidic state prevents cyclization, but harsh acids can hydrate the alkene.
Troubleshooting & FAQs
Q1: I see a new peak at M+18 in my LCMS after refluxing in 6M HCl. What is it?
Diagnosis: This is likely the hydration product . Explanation: While the amine is stable, refluxing in aqueous acid can force water across the allyl double bond (Markovnikov addition), adding a hydroxyl group (+18 Da). Solution: Lower the temperature or reduce acid concentration. If high temperature is required, switch to a non-aqueous acid source (e.g., HCl in Dioxane) under anhydrous conditions.
Q2: During workup (neutralization), my product purity dropped. Why?
Diagnosis: Potential intramolecular cyclization or polymerization . Explanation: Upon neutralizing to pH > 9, the C4-primary amine becomes nucleophilic. Although 5-exo-trig cyclization onto an unactivated alkene is slow, it can occur over time or if the mixture is heated during extraction. Solution:
-
Keep the neutralization step cold (0°C) .
-
Perform a rapid extraction.
-
Immediately re-acidify the organic extract or store the product as a solid salt, not as a free base oil.
Q3: Can I use this compound in a reductive amination with NaBH(OAc)3 in acetic acid?
Answer: Yes. Reasoning: The conditions (AcOH, RT) are mild. The allyl group is inert to Sodium Triacetoxyborohydride. The acidic environment keeps the amine protonated (or in equilibrium), preventing side reactions with the alkene.
Standard Operating Protocols (SOPs)
Protocol A: Safe Storage and Handling
-
Form: Store exclusively as the Dihydrochloride (2HCl) salt .
-
Environment: Hygroscopic.[1] Store in a desiccator at -20°C.
-
Shelf Life: >2 years if kept dry and acidic.
Protocol B: Acid Removal (Free Basing) without Degradation
Use this protocol if you must isolate the free amine for a subsequent reaction.
-
Dissolution: Dissolve the this compound 2HCl salt in minimal water.
-
Cooling: Chill the solution to 0°C in an ice bath.
-
Biphasic Setup: Add an equal volume of DCM (Dichloromethane).
-
Neutralization: Slowly add 2M NaOH dropwise with vigorous stirring until the aqueous layer reaches pH 10. Do not overheat.
-
Extraction: Immediately separate layers. Extract aqueous layer 2x with cold DCM.
-
Drying: Dry combined organics over
(Sodium Sulfate). -
Usage: Use the solution immediately in the next step. Do not concentrate to dryness and store as a free base oil, as this promotes self-reaction.
Protocol C: Analytical Verification (LCMS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection:
-
Parent: Look for
(Calc. MW + 1). -
Hydration Impurity:
. -
Cyclized Impurity: Same Mass
, but typically shifts to a earlier retention time due to increased polarity/constrained structure.
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of amine protection via protonation and Baldwin's rules for ring closure).
-
Batey, R. A., et al. (2000). "Carbamoylation of allylic amines: Acid stability and reactivity." Tetrahedron Letters, 41(32). (Discusses stability of allyl-amine motifs in acidic media).
-
Haskins, C. M., & Knight, D. W. (2005). "Acid-catalyzed hydration of alkenes: Kinetics and mechanism." Tetrahedron, 61(32). (Mechanistic basis for hydration risks in concentrated acids).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperidine Derivatives. (General stability data for piperidine salts).
Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Allylpiperidin-4-amine and its Analogs
For researchers, scientists, and drug development professionals, the unambiguous identification of novel chemical entities is a cornerstone of discovery. Mass spectrometry (MS) stands as a principal technique for molecular characterization, and a deep understanding of fragmentation patterns is paramount for structural elucidation. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 4-Allylpiperidin-4-amine, a molecule of interest in medicinal chemistry due to its substituted piperidine scaffold.
To provide a comprehensive understanding, we will compare its fragmentation behavior with three key compounds: the parent structure, 4-Aminopiperidine; the N-substituted analog, N-Allylpiperidine; and a more complex, pharmaceutically relevant molecule, 4-Anilino-N-phenethylpiperidine (ANPP), a known precursor to fentanyl. This comparative approach, supported by experimental data from spectral databases and established fragmentation principles, will illuminate the influence of substituents on the fragmentation pathways of the piperidine ring.
The Foundational Principles of Piperidine Fragmentation
The fragmentation of piperidine and its derivatives under electron ionization (EI) is primarily dictated by the location of the charge, which is most favorably localized on the nitrogen atom.[1] This initial ionization event triggers a cascade of fragmentation pathways, the most common of which is α-cleavage—the scission of a carbon-carbon bond adjacent to the nitrogen atom. This process is highly favored as it leads to the formation of a resonance-stabilized iminium ion.[1] The nature and position of substituents on the piperidine ring introduce additional, often competing, fragmentation pathways, providing a rich tapestry of structural information.[1]
Predicted Fragmentation Pattern of this compound
While a publicly available experimental spectrum for this compound is not readily accessible, its fragmentation pattern can be predicted with a high degree of confidence based on the established principles of amine and piperidine fragmentation. The molecular ion ([M]•+) is expected at m/z 140.
The primary fragmentation pathways are anticipated to be:
-
Loss of the Allyl Group: A significant fragmentation pathway is the cleavage of the C4-allyl bond, a form of α-cleavage relative to the piperidine ring structure, leading to the loss of an allyl radical (•CH₂CH=CH₂, 41 u). This would generate a prominent ion at m/z 99.
-
Ring Opening and Fragmentation: The piperidine ring itself is susceptible to fragmentation. A common pathway for cyclic amines involves the initial α-cleavage of a C-C bond within the ring, followed by a second cleavage to produce various fragment ions.
-
Loss of the Amino Group: Cleavage of the C4-NH₂ bond can lead to the loss of an amino radical (•NH₂, 16 u), resulting in an ion at m/z 124.
-
Retro-Diels-Alder (RDA) Reaction: While less common for saturated piperidines, a retro-Diels-Alder-type fragmentation of the molecular ion could lead to the formation of charged and neutral fragments.
Comparative Fragmentation Analysis
To contextualize the predicted fragmentation of this compound, we will now examine the experimentally observed fragmentation patterns of our three comparative compounds.
4-Aminopiperidine: The Unsubstituted Core
As the foundational structure, the mass spectrum of 4-Aminopiperidine provides a baseline for the fragmentation of the 4-aminopiperidine ring system. Its molecular ion is observed at m/z 100. The key fragments arise from the initial ionization of the ring nitrogen, followed by α-cleavage and ring fragmentation.
N-Allylpiperidine: The Influence of N-Substitution
N-Allylpiperidine allows us to investigate the fragmentation of an allyl group attached to the piperidine nitrogen. The molecular ion appears at m/z 125.[2] The dominant fragmentation is the loss of the allyl group via α-cleavage, leading to a base peak at m/z 84, corresponding to the piperidinium ion.[2] This highlights the lability of the N-allyl bond.
4-Anilino-N-phenethylpiperidine (ANPP): A Complex Analog
ANPP is a precursor in the synthesis of fentanyl and provides a complex, yet highly relevant, comparison. Its molecular ion is found at m/z 280.[3] The fragmentation of ANPP is well-characterized and demonstrates several key cleavages that are diagnostic for this class of compounds. The major fragmentation involves the cleavage of the N-phenethyl group and the piperidine ring.[3]
Quantitative Fragmentation Data
The following table summarizes the key predicted and observed fragment ions for this compound and its comparators.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Putative Fragment Structures/Losses |
| This compound | 140 (Predicted) | 99, 124, 83, 56 | [M-C₃H₅]⁺, [M-NH₂]⁺, Ring Fragments |
| 4-Aminopiperidine | 100 | 83, 56, 44 | [M-NH₃]⁺, Ring Fragments |
| N-Allylpiperidine | 125 | 84, 41 | [M-C₃H₅]⁺, [C₃H₅]⁺ |
| 4-Anilino-N-phenethylpiperidine (ANPP) | 280 | 188, 105, 91 | [M-C₇H₇]⁺, [C₇H₇]⁺, [C₆H₅NH]⁺ |
Visualizing Fragmentation Pathways
The following diagrams, rendered in Graphviz DOT language, illustrate the predicted and known fragmentation pathways for the compounds discussed.
Caption: Predicted major fragmentation pathways of this compound.
Caption: Key fragmentation pathways for 4-Aminopiperidine and N-Allylpiperidine.
Experimental Protocols
To aid researchers in obtaining high-quality mass spectra for piperidine derivatives, we provide the following detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: GC-MS Analysis of Volatile Piperidine Derivatives
This protocol is suitable for the analysis of thermally stable and volatile piperidine compounds like N-Allylpiperidine.[1]
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Create a series of working standards by serial dilution of the stock solution.
-
For compounds with active hydrogens (like 4-Aminopiperidine), derivatization (e.g., silylation or acylation) may be necessary to improve volatility and peak shape.
2. GC-MS Instrumentation and Conditions:
-
GC System: A standard gas chromatograph.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
Inlet Temperature: 250 °C.[1]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program should be optimized for the specific analyte.
-
Injection Mode: Splitless injection for low concentrations, split injection for higher concentrations.
-
Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.
-
Ionization Energy: 70 eV.[1]
-
Mass Range: Scan from m/z 40 to 500.
3. Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare it to known spectra or predict fragmentation pathways based on the structure.
Caption: General workflow for GC-MS analysis of piperidine derivatives.
Protocol 2: LC-MS/MS Analysis of Piperidine Derivatives
This protocol is ideal for the analysis of less volatile or thermally labile piperidine compounds, such as this compound and ANPP.[1]
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the piperidine derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.[1]
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition.
-
For analysis from biological matrices, a protein precipitation or solid-phase extraction (SPE) step may be required.[5]
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is generally suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. The gradient should be optimized for the specific analytes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[6]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for basic compounds like piperidines.[1]
-
MS/MS Method:
-
Perform a full scan (e.g., m/z 100-500) to determine the precursor ion (protonated molecule [M+H]⁺).
-
Perform a product ion scan of the precursor ion to observe the fragmentation pattern. Optimize the collision energy to obtain a good distribution of fragment ions.
-
For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-to-product ion transitions.
-
3. Data Analysis:
-
Identify the precursor and product ions.
-
Propose fragmentation pathways based on the observed neutral losses and fragment ions.
Caption: General workflow for LC-MS/MS analysis of piperidine derivatives.
Conclusion
The mass spectrometric fragmentation of this compound, while not experimentally documented in readily available literature, can be confidently predicted through the application of fundamental principles and comparison with structurally related analogs. The dominant fragmentation pathways are expected to involve the loss of the allyl and amino substituents, as well as characteristic ring fissions. By comparing these predicted patterns with the known fragmentation of 4-Aminopiperidine, N-Allylpiperidine, and the complex analog ANPP, researchers can gain valuable insights into how different functional groups direct the fragmentation process. The provided experimental protocols for both GC-MS and LC-MS/MS offer a robust starting point for the analysis of these and other novel piperidine-containing compounds, enabling confident structural elucidation and advancing drug discovery and development efforts.
References
-
NIST. 4-Piperidinamine, 2,2,6,6-tetramethyl-. NIST WebBook. Accessed January 24, 2026. [Link]
-
LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Published April 15, 2022. [Link]
-
NIST. 4-Piperidinemethanamine. NIST WebBook. Accessed January 24, 2026. [Link]
-
PubChem. 1-(Prop-2-en-1-yl)piperidine. PubChem. Accessed January 24, 2026. [Link]
-
Pivatto, M., et al. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. 2005. [Link]
-
PubChem. 1-Benzyl-4-piperidylamine. PubChem. Accessed January 24, 2026. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Accessed January 24, 2026. [Link]
-
PubChem. 1-Aminopiperidine. PubChem. Accessed January 24, 2026. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Updated August 29, 2023. [Link]
-
NIST. 4-Aminopyridine. NIST WebBook. Accessed January 24, 2026. [Link]
-
NIST. 4-Aminopyridine IR Spectrum. NIST WebBook. Accessed January 24, 2026. [Link]
-
Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. Accessed January 24, 2026. [Link]
-
NIST. 4-Anilino-N-Phenethylpiperidine. NIST WebBook. Accessed January 24, 2026. [Link]
-
ResearchGate. Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. ResearchGate. Published August 2025. [Link]
-
ResearchGate. Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. ResearchGate. Published September 2014. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Accessed January 24, 2026. [Link]
-
PubChem. 1-Allylpiperazine. PubChem. Accessed January 24, 2026. [Link]
-
Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Published December 11, 2018. [Link]
- Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
SciELO. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. Published 2005. [Link]
-
Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. Published October 30, 2020. [Link]
-
PubChem. Piperidine. PubChem. Accessed January 24, 2026. [Link]
-
OSTI.gov. Mass Spectra of N-Nitroso Compounds. OSTI.gov. Accessed January 24, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(Prop-2-en-1-yl)piperidine | C8H15N | CID 139756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Anilino-N-Phenethylpiperidine [webbook.nist.gov]
- 4. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. shimadzu.com [shimadzu.com]
Definitive Guide: Elemental Analysis Standards for 4-Allylpiperidin-4-amine Salts
The following guide provides an in-depth technical comparison of elemental analysis standards for 4-Allylpiperidin-4-amine salts , a critical intermediate in the synthesis of opioid receptor modulators and CCR5 antagonists.
Executive Summary
For drug development professionals, the validation of This compound salts (CAS: 146669-18-5 and analogs) presents a specific analytical challenge: distinguishing between non-stoichiometric solvates, hygroscopic water uptake, and true salt stoichiometry (e.g., Mono- vs. Dihydrochloride).
While traditional Combustion Analysis (CHN) remains the regulatory "gold standard" for purity, it frequently fails for piperidine-based amines due to rapid carbonate formation and hygroscopicity. This guide compares CHN against Quantitative NMR (qNMR) and Ion Chromatography (IC) , establishing a modern "Hybrid Standard" for authoritative characterization.
Method Comparison Matrix
| Feature | Combustion Analysis (CHN) | Quantitative NMR (qNMR) | Ion Chromatography (IC) |
| Primary Utility | Bulk purity & composition confirmation | Exact molar ratio (Salt:Base:Solvent) | Counter-ion quantification (Cl⁻, SO₄²⁻) |
| Precision | ± 0.4% absolute deviation | ± 1.0% relative uncertainty | ± 2.0% relative uncertainty |
| Sample Req. | 2–5 mg (Destructive) | 5–20 mg (Non-destructive) | 10–50 mg (Destructive) |
| Piperidine Issue | High error risk (Hygroscopicity/CO₂ uptake) | Unaffected by moisture/insolubles | Unaffected by organic impurities |
| Throughput | High (Automated) | Medium (Requires expert processing) | Medium |
| Verdict | Screening Tool | Validation Standard | Stoichiometry Support |
Part 1: The Technical Challenge
This compound contains two distinct basic nitrogen centers:
-
The secondary amine in the piperidine ring (
).[1] -
The primary amine at the quaternary C4 position (
).
Why Standard EA Fails
-
Hygroscopicity: The salts (particularly the Dihydrochloride, 2HCl) are highly hygroscopic. A standard exposure to air for <2 minutes during weighing can result in a water uptake of 1–3% by weight, skewing Carbon/Nitrogen percentages outside the acceptable ±0.4% limit.
-
Carbonate Formation: The primary amine reacts with atmospheric CO₂ to form carbamates/carbonates, artificially inflating Carbon values.
-
Allyl Stability: Aggressive drying (e.g., >60°C under vacuum) required for CHN can sometimes degrade the allyl moiety or induce polymerization if trace radical initiators are present.
Part 2: Comparative Analysis of Standards
The Legacy Standard: Combustion Analysis (CHN)
-
Mechanism: Flash combustion at >900°C; detection of CO₂, H₂O, and N₂/NOx via thermal conductivity.
-
Acceptance Criteria: Theoretical vs. Experimental values must be within ±0.4% .
-
Critical Protocol: For this compound salts, samples must be dried in a vacuum desiccator over P₂O₅ for 24 hours prior to analysis and weighed in a glovebox or nitrogen-flushed microbalance.
-
Failure Mode: If %H is high and %C is low, the sample is wet. If %C is high, the sample has absorbed CO₂ or contains solvent (e.g., THF/Toluene) trapped in the lattice.
The Precision Standard: Quantitative NMR (qNMR)[2]
-
Mechanism: Use of an Internal Standard (IS) with known purity (e.g., Maleic Acid, TCNB) to integrate proton signals of the analyte against the IS.
-
Why it Wins: qNMR sees "through" the water. You can quantify the piperidine scaffold protons relative to the IS to get an exact mass balance purity, regardless of how much water is present.
-
Salt Stoichiometry: By comparing the integration of the allyl protons (5.0–6.0 ppm) to the counter-ion (if observable) or using 19F/35Cl NMR, you can determine if you have a 1.0 or 2.0 salt ratio.
The Stoichiometry Standard: Ion Chromatography (IC) / Potentiometric Titration
-
Mechanism: Dissolution in water followed by separation of anions (Cl⁻, Br⁻) on an exchange column.
-
Role: Essential for confirming the "Salt" part of the molecule. CHN analysis often cannot distinguish between a "wet" mono-HCl salt and a dry di-HCl salt accurately enough if molecular weights are close. IC provides a definitive molar ratio of Halide:Amine.
Part 3: Recommended Experimental Protocol (The "Hybrid Standard")
To achieve authoritative characterization suitable for IND-enabling studies, do not rely on CHN alone. Use this self-validating workflow:
Step 1: Sample Preparation (Drying)
-
Recrystallize the salt (e.g., from EtOH/Et₂O) to remove trapped mother liquor.
-
Dry in a vacuum oven at 40°C (gentle heat to protect allyl) at <10 mbar for 12 hours.
-
Crucial: Backfill the oven with Argon/Nitrogen, not ambient air. Cap vials immediately.
Step 2: The "Hybrid" Analysis Workflow
-
Run A (Stoichiometry): Perform Potentiometric Titration with AgNO₃ to determine precise Chloride content.
-
Target: Cl content should match theoretical within ±1.5% relative.
-
-
Run B (Purity): Perform ¹H-qNMR using Maleic Acid (traceable standard) in D₂O.
-
Target: Purity >98.0% w/w.[2]
-
-
Run C (Composition): Perform CHN analysis only after A and B confirm the material is the correct salt form.
-
Target: If A and B pass, CHN is used only to satisfy regulatory "identity" requirements (±0.4%).
-
Part 4: Visualization of the Standard Workflow
The following diagram illustrates the decision logic for validating the this compound salt.
Caption: Logical workflow for validating hygroscopic amine salts, prioritizing stoichiometry (IC) and purity (qNMR) before final CHN confirmation.
Part 5: Data Tables & Reference Standards
Table 1: Theoretical Elemental Composition (Calculated)
Use these baselines for your acceptance criteria.
| Salt Form | Formula | % Carbon | % Hydrogen | % Nitrogen | % Cl |
| Free Base | C₈H₁₆N₂ | 68.52 | 11.50 | 19.98 | 0.00 |
| Mono-HCl | C₈H₁₆N₂ · HCl | 54.38 | 9.70 | 15.86 | 20.06 |
| Di-HCl | C₈H₁₆N₂ · 2HCl | 45.08 | 8.51 | 13.14 | 33.26 |
| Di-HCl · H₂O | C₈H₁₆N₂ · 2HCl · H₂O | 41.57 | 8.72 | 12.12 | 30.68 |
Note: The Di-HCl Monohydrate is a common stable form. If your experimental data matches the "Di-HCl · H₂O" row, do not reject the batch; simply re-label it as the monohydrate.
References
-
Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe.
-
United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.
-
Diehl, B., et al. (2025). High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes. National Institutes of Health (PMC).
-
PerkinElmer Application Note. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Allylpiperidin-4-amine
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper management and disposal of chemical reagents like 4-Allylpiperidin-4-amine, a substituted piperidine derivative, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance.
The causality behind these stringent procedures is rooted in the potential hazards associated with piperidine derivatives and amines. These compounds can be flammable, toxic, corrosive, and harmful to aquatic life, necessitating a disposal pathway that neutralizes these risks effectively.[1]
Hazard Identification and Risk Assessment
Before handling or disposing of this compound, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, we can infer its likely properties from data on the parent compound, piperidine, and similar amine structures. The primary risks include flammability, toxicity upon contact or inhalation, and severe skin and eye damage.[1]
Table 1: Hazard Profile based on Piperidine Data
| Hazard Category | Description | Source |
|---|---|---|
| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air. Flash Point: 16°C (60.8°F).[2] | [2] |
| Acute Toxicity | Toxic in contact with skin or if inhaled; harmful if swallowed.[1] | [1] |
| Corrosivity | Causes severe skin burns and eye damage.[1][3] | [1][3] |
| Environmental | Harmful to aquatic life.[1] Do not discharge into drains or the environment.[1][2][4] | [1][2][4] |
| Reactivity | Incompatible with acids, bases, strong oxidizing agents, and reducing agents.[5] |[5] |
Required Personal Protective Equipment (PPE)
Due to the identified hazards, stringent personal protective measures are mandatory. The selection of PPE is not arbitrary; each component serves a specific function to protect against distinct routes of exposure.
-
Eye and Face Protection: Chemical safety goggles with side shields or a full-face shield are mandatory to protect against splashes that can cause severe eye damage.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact, which can lead to burns and toxicity.[1][6]
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn to protect against skin exposure and contamination of personal clothing.[1][6] Contaminated clothing must be removed immediately and laundered before reuse.[1][2][7]
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of potentially toxic vapors.[1][4][7][8]
Step-by-Step Disposal Protocol
The primary and most recommended method for disposing of this compound is through a licensed hazardous waste disposal company.[4][6] This ensures the entire process is managed in compliance with all local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9] Never discharge this chemical into drains or the environment. [1][2][4]
Step 1: Waste Segregation and Collection The principle of waste segregation is to prevent hazardous reactions between incompatible chemicals.[4]
-
Collect all waste containing this compound, including unused (neat) product, reaction residues, and contaminated materials (e.g., pipette tips, absorbent paper, gloves), in a dedicated hazardous waste container.[1][6]
-
Keep amine waste separate from other chemical waste streams, especially acids and strong oxidizing agents, to prevent violent reactions.[4]
Step 2: Container Selection and Labeling Proper containment and communication of hazards are critical for safe storage and transport.
-
Use a container made of a compatible material (e.g., polyethylene or polypropylene) with a securely sealing lid.[6][10][11] The original product container is often a suitable choice.[2][11]
-
As soon as the first drop of waste is added, label the container clearly.[8] The label must include:
Step 3: Temporary On-Site Storage Waste must be stored safely in a designated laboratory area pending pickup.
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1] This area should be away from direct sunlight, heat sources, and incompatible substances.[4]
-
Ensure the storage area has secondary containment to manage potential leaks.
Step 4: Arranging for Final Disposal Final disposal must be handled by trained professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[6][8]
-
Maintain meticulous records of all hazardous waste generated and disposed of, including quantities, dates, and disposal methods, as required by regulations.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste streams.
Caption: Disposal workflow for this compound waste.
Spill and Emergency Procedures
Preparedness for accidental spills is a critical aspect of laboratory safety.[4]
-
Small Spills: Evacuate non-essential personnel. Wearing full PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[6][7] Do not use combustible materials like sawdust.[6] Use non-sparking tools to collect the absorbed material.[1][12] Place all contaminated materials into a labeled, sealed container for disposal as hazardous waste.[6]
-
Large Spills: Evacuate the area immediately.[1] Alert your institution's emergency response team or EHS department. Prevent the spill from entering drains or waterways.[1][2][4][7]
References
-
Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]
-
Piperidine - SAFETY DATA SHEET. bluestoneessentials.com.au. Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
-
PIPERIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. Available at: [Link]
-
Safety Data Sheet PIPERIDINE. ChemSupply Australia. Available at: [Link]
-
Disposing Amine Waste. Technology Catalogue. Available at: [Link]
-
Safety Data Sheet - Ethyl 4-amino-1-piperidinecarboxylate. Acros Organics. Available at: [Link]
-
4-Piperidinopiperidine - Safety Data Sheet. Antibodies-online.com. Available at: [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available at: [Link]
-
Chemical Waste Disposal Guidelines. University of Massachusetts Amherst. Available at: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]
-
The NIH Drain Discharge Guide. National Institutes of Health. Available at: [Link]
-
Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. tcichemicals.com [tcichemicals.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. vumc.org [vumc.org]
- 9. epa.gov [epa.gov]
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- 11. rtong.people.ust.hk [rtong.people.ust.hk]
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Personal protective equipment for handling 4-Allylpiperidin-4-amine
Executive Hazard Analysis
Compound: 4-Allylpiperidin-4-amine (CAS: 146660-64-6) Structural Analogs: Piperidine, Allylamine[1]
Critical Warning: Specific toxicological data for this exact isomer is limited. In the absence of compound-specific breakthrough data, you must apply the Precautionary Principle . We treat this molecule as a hybrid hazard combining the corrosivity of secondary/primary amines with the alkylating potential of the allyl moiety.[1]
Hazard Profile (Derived from Analogs)
| Hazard Class | Classification | Mechanism of Action |
| Skin Corrosion | Category 1B | Alkaline hydrolysis of protein/lipids; irreversible tissue damage. |
| Eye Damage | Category 1 | Rapid corneal opacification due to high pH (amine). |
| Acute Toxicity | Category 3 (Oral/Dermal) | Likely systemic toxicity upon absorption; allyl groups often enhance lipophilicity, speeding dermal uptake.[1] |
| Flammability | Category 3 | Moderate flash point expected; vapors may form explosive mixtures. |
Personal Protective Equipment (PPE) Specifications
Standard laboratory nitrile gloves are insufficient for prolonged contact with allylic amines.[1] Amines can permeate nitrile rubber rapidly, often without visible degradation.[1]
Dermal Protection: The "Barrier-Dexterity" Protocol
For handling pure this compound, utilize a Double-Gloving System :
-
Inner Layer (Chemical Barrier): Low-Density Polyethylene (PE) / Ethylene Vinyl Alcohol (EVOH) Laminate (e.g., Silver Shield® or North® Silver Shield).[1]
-
Why: Laminates provide >4-hour breakthrough time for broad-spectrum amines and aromatics.[1]
-
-
Outer Layer (Mechanical/Splash): 5-8 mil Nitrile (Extended Cuff).[1]
Respiratory & Eye Protection[4][5][6][7][8][9][10]
-
Primary Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Eye Protection: Unvented chemical splash goggles. Face shields are mandatory during transfers >100 mL.[1]
-
Respiratory Backup: If hood containment is breached (e.g., spill outside hood), use a Full-Face Respirator with Multi-Gas (ABEK) + P100 (HEPA) cartridges.[1] Note: Amines have distinct odors, but olfactory fatigue sets in quickly.[1] Do not rely on smell.[1][4]
PPE Decision Workflow
Caption: PPE Selection Logic based on volume and concentration risk factors.
Operational Protocols
A. Receiving & Storage[1][7]
-
Atmosphere: Amines oxidize and absorb CO₂ from the air (forming carbamates). Store under Argon or Nitrogen .[1]
-
Segregation: Store in a flammables cabinet, strictly separated from Acids , Acid Chlorides , and Oxidizers .
-
Container: Inspect the cap liner. Teflon (PTFE) or Polyethylene liners are preferred; avoid phenolic caps which can degrade over time.[1]
B. Weighing & Transfer (The Critical Step)
Static electricity can disperse fine amine powders or ignite vapors.[1]
-
Equilibration: Allow the container to reach room temperature before opening to prevent condensation (which leads to hydrolysis/degradation).[1]
-
Static Control: Use an ionizing fan or anti-static gun if the solid is fluffy.[1]
-
Transfer:
C. Reaction Quenching
Piperidine derivatives are bases.[1] Quenching reactions containing this amine with strong acid will be exothermic .[1]
-
Protocol: Dilute the reaction mixture with a non-reactive solvent (e.g., DCM or Toluene) before adding dilute acid/water.[1]
-
Cooling: Ensure an ice bath is present during the initial neutralization.
Emergency Response & Disposal
Spill Response Logic (In-Lab)
Minor Spill (<50 mL):
-
Evacuate the immediate area (3-meter radius).[1]
-
Don PPE: Laminate gloves + Goggles + Respirator.[1]
-
Absorb: Use a Universal Absorbent Pads or Vermiculite.[1] Do not use clay-based kitty litter (often acidic) without testing.[1]
-
Neutralize: Wipe the area with dilute acetic acid (vinegar) or citric acid solution to neutralize the amine residue, then wash with soap and water.[1]
Major Spill (>50 mL or outside hood):
-
Evacuate the lab. Activate the fire alarm if vapors are dense.[1] Call EHS immediately.
Waste Disposal
NEVER pour amines down the sink.[1] They are toxic to aquatic life and can damage plumbing.[1]
| Waste Stream | Description |
| Stream A: Basic Organic | Dissolved in solvent. Label: "Alkaline Organic Waste (Contains Amines)." |
| Stream B: Solid Hazardous | Contaminated gloves, weighing boats, paper towels.[1] Double-bag in clear polyethylene.[1] |
| Stream C: Sharps | Syringes/Needles used for transfer. Do not recap. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling Hazardous Chemicals in Laboratories. National Academies Press.[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
